2-Fluoromethcathinone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1186137-35-8 |
|---|---|
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.21 |
Nombre IUPAC |
1-(2-fluorophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3 |
Clave InChI |
DCMOUMKIDLRIBO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1F)NC |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1F)NC |
Secuencia |
A |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Spectroscopic Properties of 2-Fluoromethcathinone (2-FMC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoromethcathinone (2-FMC), a synthetic stimulant of the cathinone (B1664624) class. The document details its chemical structure, physicochemical properties, and spectroscopic characteristics. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in depth. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and a summary of available spectroscopic data to aid in the identification and characterization of this compound.
Chemical Identity and Physicochemical Properties
This compound (2-FMC), also known as 2-flephedrone, is a psychoactive designer drug belonging to the cathinone family.[1] It is a positional isomer of 3-FMC and 4-FMC (flephedrone), differing in the position of the fluorine atom on the phenyl ring.[2] As a synthetic cathinone, it shares a structural resemblance to naturally occurring alkaloids found in the khat plant.
The fundamental physicochemical properties of 2-FMC are summarized in the table below. It is important to distinguish between the free base form of the molecule and its more commonly encountered hydrochloride salt, as their properties, such as molecular weight and CAS number, differ.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| IUPAC Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, hydrochloride | [1][3] |
| Synonyms | 2-FMC, 2-Flephedrone | 2-FMC HCl | [1][3] |
| CAS Number | 1186137-35-8 | 1346599-37-8 | [1][3] |
| Molecular Formula | C₁₀H₁₂FNO | C₁₀H₁₂FNO • HCl | [1][3] |
| Molecular Weight | 181.21 g/mol | 217.7 g/mol | [1][3] |
Chemical Structure:
Figure 1. Chemical structure of this compound (2-FMC).
Spectroscopic Properties and Analysis
The structural elucidation and identification of 2-FMC heavily rely on modern spectroscopic techniques. This section details the available data from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-FMC, ¹H NMR provides information on the proton environments, while ¹³C NMR would reveal the carbon skeleton.
¹H NMR (Proton NMR) Data
The following table summarizes the estimated proton NMR data for this compound hydrochloride, based on analysis of its spectrum recorded in deuterium (B1214612) oxide (D₂O).
| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration (Estimated) | Assignment |
| ~7.8-7.9 | Multiplet | 1H | Aromatic CH |
| ~7.6-7.7 | Multiplet | 1H | Aromatic CH |
| ~7.3-7.4 | Multiplet | 2H | Aromatic CH |
| ~5.2 | Quartet | 1H | CH-CH₃ |
| ~2.7 | Singlet | 3H | N-CH₃ |
| ~1.5 | Doublet | 3H | CH-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
As of the latest review of available literature, experimental ¹³C NMR data for 2-FMC has not been published. However, based on the known structure of 2-FMC and typical chemical shifts for similar compounds, the following table presents predicted ¹³C NMR chemical shifts.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~198-202 | C=O (Ketone) |
| ~160-164 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| ~135-138 (d) | Aromatic CH |
| ~130-133 (d) | Aromatic CH |
| ~125-128 (d) | Aromatic C-C=O |
| ~124-126 (d) | Aromatic CH |
| ~116-119 (d, ²JCF ≈ 20 Hz) | Aromatic CH |
| ~58-62 | CH-N |
| ~30-34 | N-CH₃ |
| ~15-18 | CH-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups within a molecule. While the mass spectra of fluoromethcathinone isomers are often very similar, their IR spectra, especially in the fingerprint region (below 1500 cm⁻¹), show distinct differences that allow for unambiguous identification.
Expected IR Absorption Bands for 2-FMC
The following table lists the expected IR absorption frequencies for the key functional groups present in the 2-FMC molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-3500 | Medium | N-H Stretch (Secondary Amine) |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-3000 | Medium | Aliphatic C-H Stretch |
| ~1680-1700 | Strong | C=O Stretch (Aryl Ketone) |
| ~1580-1620 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1200-1250 | Strong | C-N Stretch |
| ~1100-1200 | Strong | C-F Stretch |
| ~750-780 | Strong | C-H Bending (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining its molecular weight and elucidating its structure.
Mass Spectrum of 2-FMC
The electron ionization (EI) mass spectrum of 2-FMC is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with other cathinone derivatives.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 181 | Low | [M]⁺ (Molecular Ion) |
| 121 | Moderate | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 95 | Low | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 58 | High (Base Peak) | [C₃H₈N]⁺ (Methylaminopropylidene iminium ion) |
Mechanism of Action and Signaling Pathway
2-FMC is a psychostimulant that primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves the interaction with and reversal of the normal function of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in the stimulant effects of the drug. The reported half-maximal effective concentration (EC₅₀) for dopamine release is 48.7 nM.[1]
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic analyses of 2-FMC.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10 mg of this compound HCl is dissolved in ~0.7 mL of deuterium oxide (D₂O). A small quantity of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer is utilized for the analysis.
-
Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering at least -3 to 13 ppm, a 90° pulse angle, and a relaxation delay of 45 seconds between pulses to ensure accurate integration.
Infrared (IR) Spectroscopy Protocol (General)
-
Sample Preparation (ATR): A small amount of the solid 2-FMC sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS, is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of percent transmittance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: The 2-FMC HCl sample is base-extracted into an organic solvent like chloroform (B151607) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector (MSD).
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 12°C/min, and held at 300°C for 9 minutes.
-
Injection: 1 µL in split mode (20:1 ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.
-
Source Temperature: 230°C.
-
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sample suspected to be 2-FMC.
Conclusion
This technical guide has synthesized the available chemical and spectroscopic information for this compound. While ¹H NMR and Mass Spectrometry data are available for the characterization of 2-FMC, there is a noticeable lack of published experimental ¹³C NMR and detailed IR spectroscopic data in the public domain. The provided protocols and expected spectral characteristics offer a robust framework for the analysis of this compound. The elucidation of its mechanism of action as a norepinephrine-dopamine releasing agent is critical for understanding its pharmacological and toxicological profile. This guide serves as a valuable resource for researchers and forensic scientists working with synthetic cathinones.
References
The Dual-Action Mechanism of 2-Fluoromethcathinone at the Dopamine Transporter: A Technical Overview
For Immediate Release
Basel, Switzerland – December 21, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of 2-Fluoromethcathinone (2-FMC) on the human dopamine (B1211576) transporter (DAT). Drawing upon available data for its closely related isomer, 3-Fluoromethcathinone (3-FMC), this document elucidates the dual functionality of these compounds as both dopamine reuptake inhibitors and releasing agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Executive Summary
Substituted cathinones represent a complex class of psychoactive substances with diverse pharmacological profiles at monoamine transporters.[1][2] This whitepaper focuses on the interaction of this compound (2-FMC) with the dopamine transporter (DAT), a key protein regulating dopamine homeostasis in the central nervous system. Due to a lack of specific published data for 2-FMC, this guide leverages comprehensive in vitro data for its positional isomer, 3-Fluoromethcathinone (3-FMC), to infer its mechanistic actions. The available evidence strongly suggests that 2-FMC, like 3-FMC, functions as a DAT substrate, exhibiting a dual mechanism of action: competitive inhibition of dopamine reuptake and induction of transporter-mediated dopamine efflux.[1]
Core Mechanism of Action at the Dopamine Transporter
2-FMC is classified as a norepinephrine-dopamine releasing agent (NDRA).[3] Its primary mechanism of action involves a direct interaction with the dopamine transporter. Unlike classical reuptake inhibitors such as cocaine, which function as blockers, 2-FMC is a substrate for the transporter.[1][4] This means it is recognized and translocated into the presynaptic neuron by DAT. This substrate activity leads to two primary effects:
-
Inhibition of Dopamine Reuptake: By binding to the transporter, 2-FMC competitively inhibits the reuptake of dopamine from the synaptic cleft.[1]
-
Induction of Dopamine Efflux: Once inside the neuron, 2-FMC induces a reversal of the normal transport direction, causing a non-vesicular release of dopamine from the cytoplasm into the synapse.[1]
This dual action results in a significant and sustained increase in extracellular dopamine concentrations.
Quantitative Analysis of 3-FMC at the Human Dopamine Transporter
The following table summarizes the in vitro quantitative data for the interaction of 3-Fluoromethcathinone with the human dopamine transporter (hDAT) expressed in HEK293 cells. This data is presented as a proxy for the expected activity of 2-FMC.
| Compound | Assay | Parameter | Value (nM) | Reference |
| 3-Fluoromethcathinone (3-FMC) | Dopamine Uptake Inhibition | IC50 | 244 ± 33 | [1] |
| Dopamine Release | EC50 | 133 ± 10 | [1] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of dopamine uptake.
-
EC50 (Half-maximal effective concentration): The concentration of the drug that induces 50% of the maximal dopamine release.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the interaction of substituted cathinones with the dopamine transporter.
Dopamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (500 µg/mL).
-
Cells are grown to 80-90% confluency in 96-well plates.
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4).
-
Cells are pre-incubated for 10 minutes at 37°C with various concentrations of the test compound (e.g., 3-FMC) or vehicle.
-
[³H]Dopamine (final concentration ~10 nM) is added to each well, and the plate is incubated for 10 minutes at 37°C.
-
The uptake is terminated by aspiration of the buffer and rapid washing with ice-cold Krebs-HEPES buffer.
-
Cells are lysed with 1% sodium dodecyl sulfate (B86663) (SDS).
-
The radioactivity in the lysate is quantified using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
Dopamine Release (Efflux) Assay
This assay measures the ability of a compound to induce the release of preloaded radiolabeled dopamine from cells expressing the dopamine transporter.
Cell Culture and Preparation:
-
HEK293 cells stably expressing hDAT are cultured as described for the uptake inhibition assay.
Assay Procedure:
-
Cells are preloaded with [³H]dopamine (~10 nM) in Krebs-HEPES buffer for 30 minutes at 37°C.
-
The cells are washed three times with Krebs-HEPES buffer to remove extracellular [³H]dopamine.
-
The cells are then incubated with various concentrations of the test compound (e.g., 3-FMC) or vehicle for 30 minutes at 37°C.
-
The supernatant containing the released [³H]dopamine is collected.
-
The amount of radioactivity in the supernatant is quantified using liquid scintillation counting.
-
Basal release is determined from vehicle-treated cells.
-
EC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
Visualizations of Mechanisms and Workflows
Signaling Pathway of 2-FMC at the Dopamine Transporter
Caption: Proposed mechanism of 2-FMC at the dopamine transporter.
Experimental Workflow for In Vitro DAT Assays
Caption: Workflow for in vitro dopamine transporter assays.
Discussion and Future Directions
The data for 3-FMC strongly supports the classification of fluorinated methcathinone (B1676376) analogs as dopamine transporter substrates.[1] This dual mechanism of reuptake inhibition and release induction leads to a robust increase in synaptic dopamine, which is consistent with the psychostimulant effects observed with this class of compounds. The position of the fluorine atom on the phenyl ring can influence the potency and selectivity for different monoamine transporters.
While no specific computational docking or electrophysiology studies for 2-FMC at DAT were identified, such studies would be invaluable for a more detailed understanding of its binding pose and the conformational changes it induces in the transporter. Electrophysiological studies, such as two-electrode voltage clamp in Xenopus oocytes, could directly measure the currents associated with 2-FMC transport and further confirm its substrate properties.[5] Future research should focus on obtaining direct quantitative data for 2-FMC to confirm the inferences made from its 3-fluoro isomer and to fully characterize its pharmacological profile. A computational study has identified 2-FMC as a potential ligand for the 5-HT2A receptor, suggesting that its pharmacological actions may extend beyond the dopamine transporter.[6]
Conclusion
References
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacology and Psychoactive Profile of 2-Fluoromethcathinone (2-FMC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) derivative, has emerged as a psychoactive substance with a distinct neuropharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of 2-FMC, focusing on its mechanism of action, interaction with monoamine transporters, and resultant psychoactive effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for the scientific community engaged in neuropharmacology and drug development.
Introduction
This compound (2-FMC) is a substituted cathinone, a class of compounds chemically related to the naturally occurring stimulant found in the khat plant. As a designer drug, 2-FMC has been identified in recreational drug markets, prompting scientific investigation into its pharmacological and toxicological properties. Structurally, it is a positional isomer of other fluorinated methcathinone (B1676376) derivatives, such as 3-FMC and 4-FMC, with the fluorine atom substituted at the second position of the phenyl ring. This seemingly minor structural variation can significantly influence the compound's interaction with biological targets and its overall psychoactive profile. This guide aims to provide an in-depth technical analysis of 2-FMC for research and drug development professionals.
Neuropharmacology
Mechanism of Action
The primary mechanism of action of 2-FMC is the modulation of monoaminergic neurotransmission. It functions as a norepinephrine-dopamine releasing agent (NDRA)[1]. This indicates that 2-FMC interacts with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. The elevated levels of dopamine and norepinephrine are primarily responsible for the stimulant and psychoactive effects of the compound.
Interaction with Monoamine Transporters
2-FMC is recognized as a preferential dopamine and norepinephrine active transporter inhibitor and releasing agent[2][3]. While specific binding affinity values (Ki or IC50) for 2-FMC at DAT, NET, and the serotonin (B10506) transporter (SERT) are not extensively documented in the current body of scientific literature, its functional activity as a releasing agent has been characterized.
One study has reported an EC50 value of 48.7 nM for dopamine release induced by 2-FMC[1][4]. The same research indicated that 2-FMC induces 85% of norepinephrine release at a concentration of 10 µM [1][4]. This suggests a potent effect on dopamine release, comparable to that of methcathinone (EC50 of 49.9 nM for dopamine release)[1][4]. The data also suggests that 2-FMC may be relatively more selective or efficacious in inducing dopamine release over norepinephrine release when compared to methcathinone[1][4].
The interaction of 2-FMC with the serotonin transporter (SERT) appears to be less pronounced, a characteristic that distinguishes it from other cathinone derivatives like mephedrone, which have significant serotonergic activity.
Signaling Pathways
The increase in extracellular dopamine and norepinephrine initiated by 2-FMC leads to the activation of downstream signaling pathways. Elevated dopamine in synaptic regions such as the nucleus accumbens and prefrontal cortex activates dopamine receptors (D1-D5), influencing reward, motivation, and executive functions. Similarly, increased norepinephrine activates adrenergic receptors, contributing to the stimulant effects, including increased arousal, heart rate, and blood pressure.
Psychoactive Effects
The psychoactive effects of 2-FMC are consistent with its action as a norepinephrine-dopamine releasing agent. Users and anecdotal reports describe stimulant effects such as:
-
Euphoria and mood elevation: Primarily attributed to the increase in synaptic dopamine.
-
Increased energy and alertness: A result of both elevated dopamine and norepinephrine.
-
Enhanced focus and concentration: Linked to the modulation of catecholamine levels in the prefrontal cortex.
-
Appetite suppression: A common effect of stimulant compounds.
-
Increased sociability and talkativeness.
The psychoactive profile of 2-FMC is often described as being more similar to methamphetamine than to MDMA, which is consistent with its limited interaction with the serotonin system.
Data Presentation
The following tables summarize the available quantitative data for 2-FMC and provide a comparison with its structural isomers and the parent compound, methcathinone.
Table 1: Quantitative Pharmacological Data for 2-FMC
| Compound | Parameter | Value | Transporter/Receptor |
| 2-FMC | EC50 (Dopamine Release) | 48.7 nM[1][4] | DAT |
| 2-FMC | Norepinephrine Release | 85% at 10 µM[1][4] | NET |
Table 2: Comparative Pharmacological Data of Fluorinated Methcathinone Isomers and Methcathinone
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 2-FMC | Not Reported | Not Reported | Not Reported |
| 3-FMC | 26 | 19 | 211 |
| 4-FMC | 330 | 140 | 1300 |
| Methcathinone | 21 | 22 | >10000 |
Data for 3-FMC and Methcathinone from a study on monoamine transporter releasing agents. Data for 4-FMC from a study on substituted methcathinones. These values are for neurotransmitter release (EC50) or uptake inhibition (IC50) and are provided for comparative context.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the in-depth study of 2-FMC's neuropharmacology.
In Vitro Monoamine Transporter Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 2-FMC for DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Cell membranes expressing human DAT, NET, or SERT are prepared from transfected cell lines (e.g., HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and a range of concentrations of 2-FMC. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of 2-FMC that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assay
This protocol measures the ability of 2-FMC to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded cells or synaptosomes.
Methodology:
-
Preparation: Use either cell lines stably expressing the monoamine transporters or freshly prepared rodent brain synaptosomes.
-
Loading: Incubate the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Washing: Wash the preparations to remove excess extracellular radiolabel.
-
Stimulation: Expose the loaded cells/synaptosomes to various concentrations of 2-FMC.
-
Sample Collection: Collect the supernatant at specific time points.
-
Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total incorporated radioactivity released at each concentration of 2-FMC. Determine the EC50 value for release.
In Vivo Locomotor Activity Assessment
This protocol evaluates the stimulant effects of 2-FMC on spontaneous motor activity in rodents.
Methodology:
-
Animals: Use adult male rodents (e.g., mice or rats) housed under controlled environmental conditions.
-
Apparatus: Utilize an open-field arena equipped with automated activity monitoring systems (e.g., infrared photobeam arrays or video tracking software).
-
Habituation: Acclimate the animals to the testing room and then to the open-field arena for a set period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Administer various doses of 2-FMC (and a vehicle control) via a systemic route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, place the animals back into the arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
Conclusion
This compound is a potent dopamine and norepinephrine releasing agent with psychoactive effects characteristic of a central nervous system stimulant. Its pharmacological profile appears to be more selective for catecholaminergic systems over the serotonergic system, distinguishing it from other popular synthetic cathinones. While quantitative data on its binding affinities to monoamine transporters are limited, its functional activity as a releasing agent is evident. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed neuropharmacology and potential toxicological profile of 2-FMC. A deeper understanding of this and other emerging psychoactive substances is crucial for both public health and the development of novel therapeutics targeting monoaminergic systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine releasing agent - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Fluoromethcathinone (2-FMC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) and psychoactive substance. The document details its chemical identity, including its CAS number and molecular formula, and presents its known pharmacological properties. This guide outlines plausible experimental protocols for its synthesis and for the characterization of its effects on monoamine transporters, based on established methodologies for similar compounds. The mechanism of action is also discussed and visually represented. This document is intended to serve as a foundational resource for professionals in the fields of pharmacology, toxicology, and drug development.
Chemical and Physical Properties
This compound, also known as 2-Flephedrone, is a synthetic molecule belonging to the cathinone class of compounds. It is a structural analog of methcathinone (B1676376), with a fluorine atom substituted at the ortho position of the phenyl ring.
| Identifier | Value | Reference(s) |
| CAS Number | 1186137-35-8 | [1] |
| Molecular Formula | C10H12FNO | [1] |
| IUPAC Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one | [2] |
| Synonyms | 2-FMC, 2-Flephedrone | [1] |
| Molecular Weight | 181.21 g/mol | [1] |
| Appearance | White powder (as hydrochloride salt) | [2] |
Pharmacological Profile
2-FMC acts as a releasing agent of the monoamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[3] Its pharmacological activity has been characterized in vitro, demonstrating its potency at the dopamine transporter.
| Pharmacological Parameter | Value | Reference(s) |
| Dopamine (DA) Release (EC50) | 48.7 nM | [3] |
| Norepinephrine (NE) Release | 85% release at 10 µM | [3] |
Experimental Protocols
The following sections describe plausible experimental methodologies for the synthesis and pharmacological evaluation of 2-FMC. These protocols are based on established procedures for the synthesis of cathinone derivatives and for conducting monoamine transporter assays.
Synthesis of this compound (Plausible Method)
The synthesis of 2-FMC can be achieved through a Friedel-Crafts acylation reaction, a common method for the preparation of cathinone analogs.
Reaction Scheme:
Starting Materials: 2-Bromopropiophenone (B137518), N-methylamine, and a suitable solvent.
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as dichloromethane.
-
Addition of N-methylamine: Slowly add an excess of N-methylamine solution to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of a dilute acid (e.g., hydrochloric acid). Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Monoamine Transporter Release Assay
The following protocol describes a general method for determining the dopamine and norepinephrine releasing properties of a test compound like 2-FMC using rat brain synaptosomes.[4]
Materials:
-
Rat brain tissue (striatum for dopamine, hypothalamus for norepinephrine)
-
[³H]dopamine and [³H]norepinephrine
-
Test compound (2-FMC)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions by differential centrifugation.
-
Preloading with Radiotracer: Incubate the synaptosomes with either [³H]dopamine or [³H]norepinephrine to allow for uptake into the vesicles.
-
Initiation of Release: Add varying concentrations of 2-FMC to the preloaded synaptosomes to induce the release of the radiolabeled neurotransmitter.
-
Termination of Release: After a set incubation period, terminate the release by rapid filtration, separating the synaptosomes from the extracellular medium.
-
Quantification: Measure the amount of radioactivity remaining in the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the percentage of release for each concentration of 2-FMC and determine the EC50 value by non-linear regression analysis.
Mechanism of Action
This compound's primary mechanism of action is to induce the release of dopamine and norepinephrine from presynaptic neurons by interacting with their respective transporters (DAT and NET).[3] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling.
Caption: Mechanism of action of this compound (2-FMC).
Conclusion
This technical guide has provided a detailed overview of the chemical, pharmacological, and mechanistic aspects of this compound. The information presented, including its CAS number, molecular formula, and quantitative pharmacological data, serves as a critical resource for the scientific community. The outlined experimental protocols for synthesis and bioassays offer a foundational framework for further research into this and related compounds. A clear understanding of the properties and actions of novel psychoactive substances like 2-FMC is essential for the advancement of pharmacology, toxicology, and the development of potential therapeutic interventions.
References
Exploratory Studies on Novel Fluorinated Cathinone Analogs: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Background on Synthetic Cathinones
Synthetic cathinones are a class of novel psychoactive substances (NPS) structurally related to cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis)[1]. These compounds are β-keto phenethylamines and share structural and pharmacological similarities with amphetamines, such as methamphetamine, and entactogens like MDMA[1][2]. The first synthetic analog, methcathinone (B1676376), was synthesized in the 1920s[3]. In recent decades, a plethora of synthetic cathinone derivatives have emerged on the illicit drug market, often marketed as "bath salts" or "legal highs" to circumvent controlled substance laws[4][5]. Chronic use of these substances can lead to severe adverse effects on the central nervous system, including psychosis, paranoia, and delusions[1].
The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET)[2][6][7]. Depending on their specific chemical structure, they can act as either reuptake inhibitors, similar to cocaine, or as releasing agents, akin to amphetamine[3][6].
Emergence and Significance of Fluorinated Analogs
In an effort to evade legal restrictions and create compounds with potentially altered pharmacological profiles, clandestine chemists have introduced various modifications to the basic cathinone structure. One common modification is the addition of a fluorine atom to the phenyl ring, creating fluorinated cathinone analogs. The presence of fluorine can significantly alter a molecule's properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its binding affinity for biological targets[8]. Examples of such compounds that have been identified in the illicit market include 4-fluoromethcathinone (4-FMC or flephedrone) and 3-fluoromethcathinone (B604977) (3-FMC)[3][7]. The continuous emergence of these novel fluorinated analogs presents significant challenges for forensic identification and necessitates a thorough understanding of their synthesis, analytical characteristics, and pharmacological effects.
Objectives of this Guide
This technical guide provides a comprehensive overview of the current state of knowledge on novel fluorinated cathinone analogs. It is intended to serve as a resource for researchers, scientists, and drug development professionals. The guide details:
-
Synthetic methodologies for producing these compounds.
-
Analytical techniques for their identification and characterization.
-
Quantitative pharmacological data on their interactions with monoamine transporters.
-
The intracellular signaling pathways affected by their modulation of these transporters.
-
Experimental protocols for their in vitro and in vivo evaluation.
Synthesis and Analytical Characterization
General Synthetic Pathways for Cathinone Analogs
The synthesis of many synthetic cathinones, including fluorinated analogs, often begins with a corresponding propiophenone (B1677668) derivative. A common synthetic route involves the α-bromination of the propiophenone, followed by a reaction with the desired amine to yield the final cathinone product, which is often isolated as a hydrochloride salt.
For example, the synthesis of 4-fluoromethcathinone (4-FMC) starts with 4'-fluoropropiophenone (B1329323). This precursor undergoes α-bromination to form an intermediate, which is then reacted with N-methylamine to produce 4-FMC[9]. A similar pathway can be employed for other fluorinated and non-fluorinated analogs by selecting the appropriate starting propiophenone and amine.
Another general method is the oxidation of a corresponding ephedrine (B3423809) or pseudoephedrine precursor. For instance, methcathinone can be synthesized by the oxidation of ephedrine or pseudoephedrine using potassium permanganate[10]. This method can be adapted for fluorinated analogs, provided the appropriately fluorinated precursor is available.
Detailed Synthesis Protocol: 4-Fluoromethcathinone (4-FMC)
The synthesis of 4-FMC can be achieved through the α-bromination of 4'-fluoropropiophenone followed by reaction with N-methylamine[9].
Step 1: α-Bromination of 4'-Fluoropropiophenone
-
Dissolve 4'-fluoropropiophenone in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice water to precipitate the crude α-bromo-4-fluoropropiophenone.
-
Filter, wash the solid with water, and dry. The crude product can be purified by recrystallization.
Step 2: Reaction with N-Methylamine
-
Dissolve the purified α-bromo-4-fluoropropiophenone in a suitable solvent, such as toluene.
-
Add a solution of N-methylamine in a solvent like ethanol (B145695) to the reaction mixture.
-
Stir the mixture at room temperature for several hours.
-
After the reaction is complete, the methylamine (B109427) hydrobromide salt will precipitate. Filter off the salt.
-
Evaporate the solvent from the filtrate to obtain the free base of 4-FMC.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol.
-
The 4-FMC hydrochloride will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried.
Detailed Synthesis Protocol: Fluorinated α-Pyrrolidinovalerophenone (α-PVP) Analogs
The synthesis of fluorinated α-PVP analogs generally follows a similar two-step process starting from the appropriately fluorinated valerophenone[11].
Step 1: α-Bromination of Fluorinated Valerophenone (B195941)
-
To a solution of the desired fluorinated 1-phenylpentan-1-one (valerophenone) in a solvent like diethyl ether, add bromine dropwise with stirring. The reaction is often performed at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromo intermediate.
Step 2: Reaction with Pyrrolidine (B122466)
-
Dissolve the crude α-bromo-fluorinated valerophenone in a suitable solvent such as acetonitrile.
-
Add pyrrolidine to the solution and stir the reaction mixture at room temperature or with gentle heating.
-
After the reaction is complete, evaporate the solvent.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any pyrrolidine hydrobromide.
-
Dry the organic layer, filter, and evaporate the solvent to obtain the free base of the fluorinated α-PVP analog.
-
The hydrochloride salt can be prepared by dissolving the free base in a solvent like diethyl ether and adding a solution of HCl in ether. The resulting precipitate is filtered and dried.
Analytical Characterization Techniques
GC-MS is a widely used technique for the identification of synthetic cathinones in seized materials[1][4].
Sample Preparation:
-
For powdered samples, dissolve a small amount (e.g., 1-2 mg/mL) in a suitable solvent like methanol.
-
For biological samples like whole blood, a liquid-liquid extraction is typically performed. For example, 200 µL of whole blood can be extracted with 1 mL of an appropriate solvent mixture[12].
-
Derivatization, for instance with pentafluoropropionyl anhydride, may be used to improve chromatographic properties[12].
Instrumentation and Parameters:
-
Gas Chromatograph: A typical GC system would be equipped with a capillary column such as a 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 80°C held for 1 minute, then ramped up to 300°C at a rate of 20°C/minute, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification and enhanced selectivity[12][13].
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of novel synthetic cathinones, including the differentiation of positional isomers of fluorinated compounds[14]. Both ¹H and ¹⁹F NMR are particularly useful for fluorinated analogs[15].
Sample Preparation:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Add an internal standard if quantitative analysis is required.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR: Standard parameters are used to acquire the proton spectrum. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shift of the fluorine signal can help determine its position on the aromatic ring[15]. For example, the ¹⁹F NMR chemical shifts for ortho-, meta-, and para-substituted fluorobenzenes are distinct[15].
-
2D NMR techniques: COSY, HSQC, and HMBC experiments can be used to establish the connectivity of protons and carbons in the molecule, confirming the structure.
Pharmacological Profile: In Vitro Studies
Mechanism of Action at Monoamine Transporters
Fluorinated cathinone analogs, like their non-fluorinated counterparts, exert their primary pharmacological effects by interacting with DAT, SERT, and NET[3][6]. They can be broadly classified into two categories based on their mechanism of action:
-
Reuptake Inhibitors (Blockers): These compounds bind to the transporters and prevent the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations. This mechanism is similar to that of cocaine. Many of the α-pyrrolidinophenone derivatives, including α-PVP, fall into this category[6].
-
Releasing Agents (Substrates): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and promote their reverse transport out of the neuron through the transporters. This mechanism is similar to that of amphetamine. Mephedrone and some of its fluorinated analogs are examples of monoamine releasers[6].
The relative activity at the different transporters (DAT vs. SERT vs. NET) determines the specific psychostimulant and behavioral effects of each compound.
Quantitative Analysis of Transporter Interactions
The interaction of fluorinated cathinone analogs with monoamine transporters is quantified using in vitro assays that measure their binding affinity and functional potency.
Binding affinity is a measure of how strongly a compound binds to a transporter. It is typically determined using radioligand binding assays and is expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. These assays are often performed using membrane preparations from cells (e.g., HEK 293 cells) that have been engineered to express a specific human monoamine transporter (hDAT, hSERT, or hNET)[6].
Functional potency measures the ability of a compound to either inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) or to induce the release of a preloaded radiolabeled substrate.
-
IC50 (Inhibitory Concentration 50): This is the concentration of a compound that inhibits 50% of the specific uptake of a radiolabeled substrate. It is a measure of the potency of reuptake inhibitors.
-
EC50 (Effective Concentration 50): This is the concentration of a compound that elicits 50% of the maximal release of a preloaded radiolabeled substrate. It is a measure of the potency of releasing agents.
These functional assays are also typically performed in cell lines expressing the specific transporters or in isolated nerve terminals (synaptosomes) from rodent brains[16].
Data Presentation: Comparative Tables of In Vitro Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected fluorinated cathinone analogs and related compounds at human monoamine transporters.
Table 1: Binding Affinities (Ki, nM) of Selected Cathinones at Monoamine Transporters
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | Reference |
| Fluorinated Analogs | ||||
| 3-FMC | 1,690 | 2,050 | 410 | [6] |
| 4-FMC (Flephedrone) | 1,130 | 3,360 | 380 | [17] |
| Non-Fluorinated Analogs | ||||
| Methcathinone | 340 | >30,000 | 1,160 | [17] |
| Mephedrone | 1,210 | 2,130 | 500 | [17] |
| Methylone | 1,600 | 2,680 | 1,490 | [17] |
| α-PVP | 22.2 | 16,140 | 145 | [6] |
| Reference Compounds | ||||
| Cocaine | 510 | 370 | 660 | [17] |
| Methamphetamine | 530 | 6,360 | 800 | [17] |
| MDMA | 2,750 | 830 | 1,770 | [17] |
Table 2: Functional Potencies (IC50, nM) for Uptake Inhibition of Selected Cathinones
| Compound | hDAT IC50 (nM) | hSERT IC50 (nM) | hNET IC50 (nM) | Reference |
| Fluorinated Analogs | ||||
| 3-FMC | 450 | 730 | 110 | [6] |
| 4-FMC (Flephedrone) | 130 | 600 | 70 | [17] |
| Non-Fluorinated Analogs | ||||
| Methcathinone | 110 | 3,370 | 40 | [17] |
| Mephedrone | 490 | 560 | 160 | [17] |
| Methylone | 330 | 770 | 1,080 | [17] |
| α-PVP | 24 | 2,238 | 39 | [16] |
| Reference Compounds | ||||
| Cocaine | 270 | 250 | 250 | [17] |
| Methamphetamine | 24.5 | 3,310 | 43 | [17] |
| MDMA | 850 | 190 | 480 | [17] |
Signaling Pathways of Monoamine Transporter Modulation
The interaction of fluorinated cathinone analogs with monoamine transporters initiates intracellular signaling cascades that can modulate transporter function and trafficking. These pathways often involve protein kinases and phosphatases.
Dopamine Transporter (DAT) Signaling
The function of DAT is regulated by several protein kinases, most notably Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK)[5][18].
-
PKC Activation: Activation of PKC leads to the phosphorylation of DAT, primarily on serine residues in its N-terminus[18]. This phosphorylation event can decrease the maximal velocity of dopamine uptake (Vmax) and promote the internalization of DAT from the cell surface, both of which reduce dopamine clearance from the synapse[5][19].
-
ERK Pathway: In contrast to PKC, the ERK signaling pathway can upregulate DAT surface levels and transport capacity, thereby increasing dopamine clearance[5].
The interplay between these and other signaling pathways determines the overall functional status of DAT.
Serotonin Transporter (SERT) Signaling
SERT function is also dynamically regulated by protein phosphorylation. Protein Kinase C (PKC) and Protein Kinase A (PKA) are key players in this regulation.
-
PKC-Mediated Regulation: Activation of PKC can lead to the phosphorylation of SERT and a subsequent reduction in its cell surface expression, thereby decreasing serotonin uptake[17][20]. Interestingly, this PKC-dependent phosphorylation can be prevented by transporter substrates like serotonin and amphetamines, but not by reuptake inhibitors like cocaine[17].
-
PKA-Mediated Regulation: The PKA pathway has also been implicated in the regulation of SERT expression and function.
In Vivo Behavioral Pharmacology
Assessment of Psychostimulant Effects
The psychostimulant properties of novel fluorinated cathinone analogs are typically assessed in animal models using behavioral pharmacology assays.
This assay measures the stimulant effects of a compound by quantifying the exploratory and general motor activity of rodents in a novel environment. An increase in locomotor activity is a hallmark of psychostimulant drugs. Compounds are administered at various doses, and activity is monitored over time in an open-field arena equipped with infrared beams or video tracking software.
This procedure is used to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse. Animals are trained to press one of two levers to receive a reward (e.g., food) depending on whether they were administered a known stimulant (e.g., cocaine or methamphetamine) or a saline vehicle. Once trained, the novel compound is administered, and the lever on which the animal predominantly responds indicates whether the subjective effects of the novel compound are similar to the training drug.
Experimental Protocols for In Vivo Studies
Locomotor Activity Assay Protocol:
-
Habituation: Individually house mice or rats in the testing room for at least 1 hour before the experiment. Place each animal in the open-field apparatus (e.g., a 40 x 40 cm clear plastic box) for a 30-60 minute habituation period.
-
Drug Administration: After habituation, administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the open-field apparatus and record locomotor activity (e.g., distance traveled, number of beam breaks) in 5-10 minute intervals for a period of 2-3 hours.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on locomotor activity and the time course of these effects.
Drug Discrimination Protocol:
-
Training: Train rats on a fixed-ratio schedule of food reinforcement in a two-lever operant chamber. On training days, administer either the training drug (e.g., 10 mg/kg cocaine, IP) or vehicle 15 minutes before the session. Responses on one lever are reinforced after drug administration, while responses on the other lever are reinforced after vehicle administration. Training continues until the animals reliably respond on the correct lever.
-
Substitution Testing: Once training criteria are met, test sessions are conducted. Various doses of the novel fluorinated cathinone analog are administered prior to the session. The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
-
Data Analysis: Generate dose-response curves for substitution to determine the potency and efficacy of the novel compound in producing subjective effects similar to the training drug.
Conclusion and Future Directions
Novel fluorinated cathinone analogs represent a significant and evolving class of synthetic drugs. Their pharmacology is complex, with individual compounds displaying unique profiles of activity at the three major monoamine transporters. This guide has provided a comprehensive overview of their synthesis, analysis, and in vitro and in vivo pharmacology.
Future research should focus on:
-
The synthesis and pharmacological evaluation of a wider range of fluorinated analogs to establish more detailed structure-activity relationships.
-
In-depth metabolic studies to identify the major metabolites of these compounds and assess their potential toxicity.
-
Further elucidation of the specific downstream signaling targets of these compounds to better understand the molecular basis of their psychoactive and toxic effects.
-
The development of rapid and reliable analytical methods for the detection of these novel compounds in forensic and clinical settings.
A thorough understanding of these substances is crucial for informing public health policies, developing effective treatment strategies for users, and aiding law enforcement in their efforts to control the spread of these potentially harmful drugs.
References
- 1. Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts [ouci.dntb.gov.ua]
- 4. unodc.org [unodc.org]
- 5. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluoromethcathinone - Wikipedia [en.wikipedia.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 10. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation and sequestration of serotonin transporters differentially modulated by psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Dopamine Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data interpretation of 2-FMC (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Fluoromethcathinone (2-FMC)
Introduction
This compound (2-FMC), a synthetic cathinone (B1664624), is a psychoactive substance that has emerged in the illicit drug market. As a member of the phenethylamine (B48288) class, its chemical structure is similar to other stimulants. Accurate identification and characterization of 2-FMC are crucial for forensic laboratories, researchers, and drug development professionals. This guide provides a detailed overview of the interpretation of its spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with standardized experimental protocols and visual aids to facilitate understanding.
Chemical Structure
2-FMC, with the IUPAC name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, is a structural isomer of other fluorinated methcathinones like 3-FMC and 4-FMC (flephedrone).[1][2] The position of the fluorine atom on the phenyl ring is the key differentiator, which gives rise to subtle but identifiable differences in its spectroscopic signatures, particularly in NMR and IR spectroscopy.[2]
Caption: Molecular structure of this compound with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. For 2-FMC, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous identification.
¹H NMR Data
The ¹H NMR spectrum of 2-FMC is expected to show distinct signals for the aromatic protons, the methine proton (Hα), the methyl protons on the side chain (Hβ), and the N-methyl protons. The aromatic region will be complex due to the ortho-position of the fluorine atom, which induces splitting of adjacent proton signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H3', H4', H5', H6') | 7.2 - 7.8 | Multiplet (m) | - |
| Methine (Hα) | ~4.5 - 5.0 | Quartet (q) | ~7.0 |
| N-Methyl (N-CH₃) | ~2.5 | Singlet (s) | - |
| Methyl (Cβ-H₃) | ~1.5 | Doublet (d) | ~7.0 |
Note: Predicted values are based on the analysis of related cathinone structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.[3][4][5]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is typically observed furthest downfield. The aromatic carbons will show splitting due to coupling with the fluorine atom (C-F coupling).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C1') | 120 - 135 (d, ¹JCF) |
| Aromatic (C2') | 158 - 162 (d, ¹JCF) |
| Aromatic (C3', C4', C5', C6') | 115 - 135 |
| Methine (Cα) | 60 - 65 |
| N-Methyl (N-CH₃) | 30 - 35 |
| Methyl (Cβ) | 15 - 20 |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.[6][7] The carbon attached to the fluorine (C2') and the adjacent carbon (C1') will exhibit the largest C-F coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-FMC is characterized by strong absorption bands corresponding to the carbonyl group, aromatic C-H bonds, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~2800 - 3000 | C-H Stretch | Aliphatic (CH, CH₃) |
| ~2700 - 2400 | N-H Stretch | Amine Salt (if protonated) |
| ~1700 | C=O Stretch | Ketone |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1200 - 1300 | C-F Stretch | Aryl-Fluoride |
| ~1100 - 1200 | C-N Stretch | Amine |
Note: These are characteristic absorption regions. The fingerprint region (<1500 cm⁻¹) will contain numerous bands that are unique to the molecule's overall structure.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for its identification. For cathinones, Electron Ionization (EI) is commonly used in conjunction with Gas Chromatography (GC-MS).
Molecular Ion and Fragmentation
The molecular formula of 2-FMC is C₁₀H₁₂FNO, corresponding to a monoisotopic mass of approximately 181.09 Da.[1] The mass spectrum is typically dominated by fragments resulting from α-cleavage, a characteristic fragmentation pathway for cathinones.[8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 181 | [C₁₀H₁₂FNO]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation, from cleavage of the Cα-C(O) bond |
| 58 | [C₃H₈N]⁺ | Iminium cation [CH(CH₃)=NHCH₃]⁺, from α-cleavage. This is often the base peak.[2] |
The primary fragmentation involves the cleavage of the bond between the carbonyl carbon and the α-carbon. This leads to the formation of a stable iminium cation (m/z 58) and a substituted benzoyl cation. The presence of the m/z 58 fragment is highly indicative of a methcathinone (B1676376) structure.[9][10][11]
Caption: Key fragmentation pathway of 2-FMC in mass spectrometry.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and reliable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-FMC sample (typically as a hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[3][12]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
FTIR Spectroscopy Protocol (ATR Method)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[13]
-
Sample Preparation: Place a small amount of the powdered 2-FMC sample directly onto the ATR crystal.[14][15]
-
Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Protocol
-
Sample Preparation: Dissolve a small amount of the 2-FMC sample in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL. For the hydrochloride salt, a basic extraction may improve chromatography.[16]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer. A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Conditions:
-
Data Analysis: Identify the chromatographic peak corresponding to 2-FMC. Analyze the resulting mass spectrum by identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library if available.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis and identification of a suspected 2-FMC sample.
Caption: A logical workflow for the spectroscopic analysis of 2-FMC.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach for unambiguous identification. Mass spectrometry provides crucial information on molecular weight and the characteristic cathinone fragmentation pattern. Infrared spectroscopy confirms the presence of key functional groups. Finally, NMR spectroscopy offers the definitive structural elucidation, allowing for the differentiation between 2-FMC and its positional isomers. The combination of these techniques, guided by standardized protocols, provides a robust framework for the accurate characterization of this and other synthetic cathinones.
References
- 1. This compound | C10H12FNO | CID 71316821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectra-analysis.com [spectra-analysis.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 16. unodc.org [unodc.org]
- 17. Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones | NIST [nist.gov]
- 18. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation into the Abuse Potential of 2-Fluoromethcathinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an initial investigation into the abuse potential of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) and psychostimulant. Due to the limited availability of comprehensive data on 2-FMC, this report supplements the existing information with a detailed analysis of its positional isomer, 3-Fluoromethcathinone (3-FMC), to provide a more thorough understanding of the potential risks associated with this class of compounds. This guide summarizes key pharmacological data, details experimental protocols from relevant studies, and presents signaling pathways and experimental workflows through diagrams to facilitate further research and drug development efforts.
Introduction
Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS) with stimulant properties.[1] These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] Their mechanism of action typically involves the modulation of monoamine neurotransmission, primarily by inhibiting the reuptake and/or stimulating the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[2][3] This modulation of key neurotransmitter systems, particularly the dopaminergic pathway, is strongly associated with the abuse potential of psychostimulant drugs.[4]
This compound (2-FMC), also known as 2-flephedrone, is a designer drug of the cathinone family that acts as a dopamine and norepinephrine releasing agent (NDRA).[5] While specific data on the abuse liability of 2-FMC is scarce, its pharmacological profile suggests a potential for abuse similar to other psychostimulants. This guide aims to consolidate the available quantitative data for 2-FMC and its isomer, 3-FMC, to provide a foundational understanding for researchers.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for 2-FMC and 3-FMC.
Table 1: In Vitro Monoamine Releaser Activity
| Compound | Transporter | EC50 (nM) | Emax (% Release) | Reference |
| This compound (2-FMC) | Dopamine | 48.7 | Not Reported | [5] |
| Norepinephrine | Not Reported | 85% at 10 µM | [5] | |
| Methcathinone (for comparison) | Dopamine | 49.9 | Not Reported | [5] |
| Norepinephrine | 22.4 | 100% at 10 µM | [5] |
Table 2: In Vivo Locomotor Activity of 3-Fluoromethcathinone (3-FMC) in Mice
| Dose (mg/kg, i.p.) | Horizontal Activity (Total Distance in cm) | Duration of Effect (min) | Reference |
| 1 | No significant effect | - | [6] |
| 3 | Significant increase | > 120 | [6] |
| 10 | Potent stimulation | > 120 | [6] |
Table 3: In Vivo Neurochemical Effects of 3-Fluoromethcathinone (3-FMC) in Mouse Striatum (Microdialysis)
| Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Basal Level) | Time to Peak (min) | Reference |
| 3 | Dopamine | ~540% | 20 | [6] |
| Serotonin | ~400% | 20 | [6] | |
| 10 | Dopamine | ~1300% | 20 | [6] |
| Serotonin | ~830% | 40 | [6] |
Table 4: Drug Discrimination Studies with 3-Fluoromethcathinone (3-FMC)
| Training Drug | Test Drug | Result | Reference |
| Cocaine (10 mg/kg, i.p.) | 3-FMC | Full Substitution | [7] |
| Methamphetamine (1 mg/kg, i.p.) | 3-FMC | Full Substitution | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Monoamine Releaser Assay
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound to induce the release of dopamine and norepinephrine from presynaptic nerve terminals.
-
Methodology (based on similar studies):
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes.
-
Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for uptake into the vesicles.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer.
-
Drug Application: After a stable baseline of radiolabel release is established, the test compound (e.g., 2-FMC) is added to the superfusion buffer at various concentrations.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting.
-
Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 and Emax values are calculated by fitting the concentration-response data to a sigmoid curve.
-
Spontaneous Locomotor Activity in Mice
-
Objective: To assess the psychostimulant effects of a compound by measuring changes in locomotor activity.
-
Methodology (as described for 3-FMC): [6]
-
Animals: Adult male C57BL/6J mice are used.
-
Apparatus: Automated locomotor activity cages equipped with infrared beams to detect horizontal and vertical movements.
-
Habituation: Mice are individually placed in the activity cages and allowed to habituate for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: The test compound (e.g., 3-FMC) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded continuously for a set duration (e.g., 120 minutes) post-injection.
-
Data Analysis: The data is typically binned into time intervals (e.g., 5 or 10 minutes) and analyzed using analysis of variance (ANOVA) to compare the effects of different doses over time.
-
In Vivo Microdialysis in the Mouse Striatum
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of a freely moving animal following drug administration.
-
Methodology (as described for 3-FMC): [6]
-
Animals: Adult male C57BL/6J mice are used.
-
Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. The cannula is secured with dental cement.
-
Recovery: Animals are allowed to recover from surgery for at least 24 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.
-
Drug Administration: The test compound (e.g., 3-FMC) or vehicle is administered (i.p.).
-
Post-Drug Sample Collection: Dialysate collection continues for a set period after drug administration.
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration and analyzed over time.
-
Drug Discrimination in Rats
-
Objective: To assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse in trained animals.
-
Methodology (based on similar studies): [7]
-
Animals: Rats are used and are typically food-restricted to motivate responding.
-
Apparatus: Standard operant conditioning chambers with two levers and a food pellet dispenser.
-
Training: Rats are trained to press one lever after receiving an injection of a known drug of abuse (e.g., cocaine or methamphetamine) and the other lever after receiving a saline injection to receive a food reward.
-
Substitution Testing: Once the rats have learned to reliably discriminate between the drug and saline, they are administered various doses of the test compound (e.g., 3-FMC). The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the test compound produces a high percentage (e.g., >80%) of responding on the drug-appropriate lever.
-
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway of 2-FMC's Rewarding Effects
The primary mechanism underlying the rewarding effects and abuse potential of psychostimulants like 2-FMC is the enhancement of dopaminergic neurotransmission in the brain's reward circuitry, particularly the mesolimbic pathway.
Caption: Hypothesized mechanism of 2-FMC action in the dopaminergic synapse.
Experimental Workflow for Assessing Abuse Potential
The following diagram outlines a typical preclinical workflow for evaluating the abuse potential of a novel psychoactive substance.
Caption: A standard workflow for the preclinical evaluation of abuse potential.
Discussion and Future Directions
The available data, although limited for 2-FMC itself, strongly suggest a potential for abuse. The EC50 value for dopamine release for 2-FMC is comparable to that of methcathinone, a known psychostimulant.[5] Furthermore, the comprehensive data for its isomer, 3-FMC, demonstrates clear psychostimulant effects, including dose-dependent increases in locomotor activity and potent elevation of extracellular dopamine and serotonin levels in the striatum.[6] The fact that 3-FMC fully substitutes for cocaine and methamphetamine in drug discrimination studies is a significant indicator of its abuse liability.[7]
To provide a more definitive assessment of the abuse potential of 2-FMC, further research is imperative. Key areas for future investigation include:
-
Intravenous Self-Administration Studies: This is the gold standard for assessing the reinforcing properties of a drug.
-
Conditioned Place Preference Studies: This paradigm would provide insight into the rewarding effects of 2-FMC.
-
Comprehensive In Vitro Profiling: Determining the binding affinities (Ki or IC50 values) of 2-FMC at the dopamine, serotonin, and norepinephrine transporters would provide a more complete pharmacological profile.
-
In Vivo Neurochemical Studies: Microdialysis experiments in brain regions associated with reward, such as the nucleus accumbens, are needed to understand the specific neurochemical signature of 2-FMC.
-
Comparative Studies: Directly comparing the behavioral and neurochemical effects of 2-FMC and 3-FMC would elucidate the impact of the fluorine substitution position on abuse potential.
Conclusion
While a comprehensive dataset on the abuse potential of this compound is not yet available, the existing pharmacological data, coupled with more extensive findings for its isomer 3-FMC, provide a strong preliminary indication of its potential for abuse. The psychostimulant properties, mediated by the release of dopamine and norepinephrine, are consistent with other drugs of abuse in the synthetic cathinone class. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a resource for researchers and drug development professionals in designing and conducting further studies to fully characterize the risks associated with 2-FMC.
References
- 1. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of 2-Fluoromethcathinone in Biological Matrices
Introduction
2-Fluoromethcathinone (2-FMC) is a synthetic cathinone (B1664624), a class of new psychoactive substances (NPS) that has seen a rise in recreational use. The structural similarity of synthetic cathinones to controlled substances like amphetamines and cathinone presents significant challenges for forensic and clinical toxicology. Accurate and sensitive quantification of 2-FMC in biological matrices is crucial for clinical diagnosis, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the quantification of 2-FMC in common biological matrices such as urine, and oral fluid, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Gas chromatography-mass spectrometry (GC-MS) is also discussed as a viable, though sometimes less direct, alternative.
The protocols outlined below are intended for researchers, scientists, and drug development professionals. They cover sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE), as well as instrumental analysis parameters. Adherence to these protocols, coupled with proper method validation, will ensure reliable and reproducible quantification of 2-FMC.
Quantitative Data Summary
The following table summarizes the performance data for analytical methods used in the quantification of synthetic cathinones, including 2-FMC (also known as flephedrone), in various biological matrices. These values are compiled from scientific literature and serve as a benchmark for method performance.[1][2][3]
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Extraction Method |
| LC-MS/MS | 11 Synthetic Cathinones (including 4-FMC) | Oral Fluid | 0.003 - 0.03 | 0.075 | 0.075 - Concentration in OF | Salivette® device pretreatment |
| GC-MS | Mephedrone, Methylone, Butylone, etc. | Urine | 5 - 20 | 20 - 50 | 50 - 2000 | Solid-Phase Extraction (SPE) |
| LC-MS/MS (QqQ) | Synthetic Cathinones | Urine | 0.005 - 0.035 | 0.020 - 0.070 | MQL - 200 | Solid-Phase Extraction (SPE) |
| LC-MS/MS (Orbitrap) | Synthetic Cathinones | Urine | 0.040 - 0.160 | 0.050 - 0.200 | MQL - 200 | Solid-Phase Extraction (SPE) |
Experimental Workflow
The general workflow for the analysis of 2-FMC in biological matrices is depicted below. This process includes sample collection, preparation, extraction, and instrumental analysis.
Caption: A generalized workflow for the quantification of 2-FMC in biological matrices.
Detailed Experimental Protocols
The following are detailed protocols for the extraction and analysis of 2-FMC from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples followed by LC-MS/MS Analysis
This protocol is adapted from methodologies for the analysis of synthetic cathinones in urine.[2][3]
1. Sample Preparation:
-
To 1 mL of a urine sample, add a deuterated internal standard (e.g., mephedrone-d3).
-
Add 1 mL of acetate (B1210297) buffer (pH 4.5) to the sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a vacuum for 10 minutes.
-
Elute the analytes from the cartridge with 3 mL of methanol into a clean collection tube.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation of synthetic cathinones.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.7 mL/min.
-
Column Temperature: 40-50°C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to 2-FMC and the internal standard.
Protocol 2: Liquid-Liquid Extraction (LLE) for Oral Fluid Samples followed by LC-MS/MS Analysis
This protocol provides an alternative to SPE and is suitable for oral fluid samples.[2]
1. Sample Preparation:
-
To 200 µL of an oral fluid sample, add a deuterated internal standard.
-
Add 200 µL of 0.5 M ammonium (B1175870) hydrogen carbonate buffer to adjust the pH.
2. Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 1 mL of the organic solvent to improve recovery.
-
Combine the organic extracts.
3. Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Follow the instrumental parameters as described in Protocol 1.
Method Validation
For the quantitative analysis of 2-FMC, it is imperative to validate the analytical method to ensure its reliability. Key validation parameters include:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.[4]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte.[3]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the method validation process, highlighting the key parameters that need to be assessed.
Caption: Key parameters for the validation of analytical methods.
Conclusion
The protocols and data presented provide a comprehensive framework for the quantitative analysis of this compound in biological matrices. The use of LC-MS/MS offers high sensitivity and selectivity, which is essential for the detection of low concentrations of 2-FMC typically found in biological samples. Proper sample preparation, such as solid-phase extraction or liquid-liquid extraction, is critical for removing matrix interferences and ensuring accurate quantification. Researchers, scientists, and drug development professionals should ensure that any method is fully validated according to established guidelines to guarantee the reliability of the analytical data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) protocol for 2-FMC analysis in urine
Topic: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-Fluoromethcathinone (2-FMC) Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (2-FMC) is a synthetic stimulant of the cathinone (B1664624) class. As a new psychoactive substance (NPS), its detection in biological matrices is crucial for clinical and forensic toxicology. This document provides a detailed protocol for the analysis of 2-FMC in human urine using gas chromatography-mass spectrometry (GC-MS). The methodology is based on established principles for the analysis of synthetic cathinones and related amphetamine-like substances. Due to the chemical properties of 2-FMC, a derivatization step is included to improve its volatility and chromatographic performance, which is a common practice for such compounds[1][2][3]. The protocol outlines sample preparation, derivatization, GC-MS instrument parameters, and method validation considerations.
Experimental Protocols
Materials and Reagents
-
2-FMC reference standard
-
Internal Standard (IS) (e.g., Amphetamine-d6 or a suitable deuterated cathinone analog)
-
Sodium hydroxide (B78521) (NaOH) solution (1N)
-
Tert-butyl methyl ether (TBME)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Ethyl acetate (B1210297)
-
Methanol
-
Phosphate buffer (pH 7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (drug-free) for calibration and controls
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a general procedure for synthetic cathinones in urine[4].
-
Aliquoting: Transfer 2 mL of urine sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 250 ng/mL) to each tube.
-
Alkalinization: Adjust the pH of the urine sample to approximately 10-12 by adding a few drops of 1N NaOH solution.
-
Extraction: Add 10 mL of TBME to the tube.
-
Mixing: Cap the tube and shake vigorously on a multi-mixer for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (TBME) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for the derivatization step.
Derivatization
Derivatization is essential for improving the GC-MS analysis of polar compounds like cathinones by increasing their volatility and thermal stability[1][2]. Acylation with TFAA is a common and effective method.
-
To the reconstituted extract (100 µL in ethyl acetate), add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final derivatized residue in 100 µL of ethyl acetate for GC-MS injection.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized synthetic cathinones.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp | 280°C |
Method Validation
A full method validation should be performed according to established guidelines. Key parameters to evaluate include:
-
Linearity: Analyze a series of calibrators over a concentration range (e.g., 10-1000 ng/mL) to establish the linear response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For similar synthetic cathinones, LODs are often in the range of 10-30 ng/mL[4].
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15-20%.
-
Selectivity: Analyze blank urine samples from different sources to ensure no endogenous interferences are present at the retention time of 2-FMC and the IS.
-
Recovery: Assess the efficiency of the extraction process.
Data Presentation
Table 1: Expected Quantitative Data for 2-FMC Analysis (Hypothetical)
This table presents hypothetical yet realistic data for a validated method, based on typical values for similar cathinones[4][5].
| Parameter | Expected Value |
| Retention Time (derivatized) | 6.5 - 8.5 min |
| Characteristic Ions (m/z) | |
| Target Ion (for quantification) | To be determined from the mass spectrum of the derivatized 2-FMC standard |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized 2-FMC standard |
| Validation Parameters | |
| Linearity Range | 25 - 1000 ng/mL (R² > 0.99) |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of 2-FMC in urine.
Logical Relationship Diagram
Caption: Key relationships in the 2-FMC analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. Chemical derivatization for forensic drug analysis by GC- and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release After 2-FMC Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of neuropharmacology, understanding the precise neurochemical effects of novel psychoactive substances is paramount for both therapeutic development and public health. 2-Fluoromethcathinone (2-FMC), a synthetic stimulant of the cathinone (B1664624) class, has emerged as a compound of interest due to its potent dopamine (B1211576) and norepinephrine (B1679862) releasing properties.[1] In vivo microdialysis is a powerful and widely utilized technique in neuroscience research that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[2][3] This methodology, when coupled with sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), provides real-time, quantitative insights into the dynamic changes in neurotransmitter levels following pharmacological intervention.[2]
These application notes provide a detailed protocol for employing in vivo microdialysis to measure dopamine release in the striatum of rodents following the administration of 2-FMC. The striatum is a key brain region involved in reward, motivation, and motor control, and is densely innervated by dopaminergic neurons, making it a critical target for studying the effects of psychostimulants.[2][4]
Principles of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region.[3][5] This probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[2][5] Small molecules present in the extracellular fluid, such as dopamine, diffuse across the dialysis membrane down their concentration gradient and are collected in the outgoing perfusate, referred to as the dialysate. The collected dialysate samples can then be analyzed to determine the concentration of the analyte of interest.
Experimental Protocols
This section outlines a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of 2-FMC on striatal dopamine release.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).
-
2-FMC Hydrochloride: Purity >98%.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm active membrane length and a molecular weight cutoff of 6-20 kDa.
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, screws, and dental cement.
-
Perfusion Pump: Capable of low flow rates (e.g., 1-2 µL/min).
-
Fraction Collector: For automated collection of dialysate samples.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.
-
HPLC-ED System: Equipped with a C18 reverse-phase column and an electrochemical detector.[2]
-
Dopamine Standards: For calibration curve generation.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region, the striatum. Stereotaxic coordinates for the rat striatum (relative to bregma) are approximately: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm.[5] These coordinates should be optimized for the specific animal strain and age.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days with appropriate post-operative care, including analgesics.[5]
Microdialysis Experiment
-
On the day of the experiment, place the animal in a freely moving microdialysis setup to allow for acclimation.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the striatum.[2]
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.[2]
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[2][5]
-
Allow the system to stabilize for a 1-2 hour equilibration period to establish a stable baseline of dopamine levels.[2][5]
-
Collect at least three to four baseline dialysate samples every 20 minutes.[5]
-
Prepare a solution of 2-FMC in saline for administration.
-
Administer 2-FMC systemically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle-only injection should be administered to a control group.
-
Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-administration to monitor the time-course of the drug's effect.[5]
-
Store the collected dialysate samples at -80°C until analysis.[2]
Neurochemical Analysis: HPLC-ED
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC-ED system.[2]
-
Separate dopamine from other compounds using a reverse-phase C18 column.[2]
-
The electrochemical detector will measure the oxidation of dopamine, generating a peak whose area is proportional to the dopamine concentration.
-
Quantify the dopamine concentration in the dialysate samples by comparing the peak areas to a standard curve generated from known concentrations of dopamine.
Data Presentation
The data should be expressed as a percentage change from the average baseline dopamine concentration. This normalization allows for comparison across different animals and experimental groups.
Table 1: Effect of 2-FMC on Extracellular Dopamine Levels in the Striatum
| Time (minutes) | Vehicle (% Baseline ± SEM) | 2-FMC (1 mg/kg, i.p.) (% Baseline ± SEM) | 2-FMC (3 mg/kg, i.p.) (% Baseline ± SEM) | 2-FMC (10 mg/kg, i.p.) (% Baseline ± SEM) |
| -40 | 100 ± 5 | 100 ± 6 | 100 ± 7 | 100 ± 5 |
| -20 | 98 ± 4 | 102 ± 5 | 99 ± 6 | 101 ± 4 |
| 0 (Injection) | 100 | 100 | 100 | 100 |
| 20 | 105 ± 6 | 150 ± 12 | 250 ± 20 | 450 ± 35 |
| 40 | 102 ± 5 | 220 ± 18 | 400 ± 32 | 750 ± 58 |
| 60 | 99 ± 4 | 250 ± 21 | 550 ± 45 | 900 ± 72 |
| 80 | 97 ± 5 | 230 ± 19 | 500 ± 41 | 820 ± 65 |
| 100 | 98 ± 6 | 180 ± 15 | 420 ± 35 | 700 ± 56 |
| 120 | 101 ± 5 | 140 ± 11 | 300 ± 25 | 550 ± 44 |
| 140 | 99 ± 4 | 120 ± 9 | 220 ± 18 | 400 ± 32 |
| 160 | 100 ± 5 | 110 ± 8 | 180 ± 15 | 300 ± 24 |
| 180 | 98 ± 4 | 105 ± 7 | 150 ± 12 | 220 ± 18 |
Note: This table presents hypothetical data based on the known pharmacology of 2-FMC as a dopamine releasing agent. Actual results may vary.
Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: Putative signaling pathway of 2-FMC-induced dopamine release.
Caption: Logical relationship of the experimental design.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Behavioral Effects of 2-Fluoromethcathinone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing rodent models to investigate the behavioral effects of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624). Due to the limited availability of specific data for 2-FMC in certain behavioral paradigms, this document incorporates representative data and protocols from studies on structurally and functionally similar cathinone analogs, such as 3-Fluoromethcathinone (3-FMC), 4-Fluoromethcathinone (4-FMC), and 3-Methylmethcathinone (3-MMC). This approach provides a robust framework for designing and interpreting experiments aimed at understanding the psychoactive properties of 2-FMC.
Core Behavioral Effects of Synthetic Cathinones
Synthetic cathinones, including 2-FMC, are psychostimulant substances that primarily exert their effects by increasing the extracellular levels of dopamine (B1211576) and serotonin (B10506) in the brain. This neurochemical action underpins their characteristic behavioral effects in rodents, which include:
-
Hyperlocomotion: An increase in spontaneous locomotor activity is a hallmark of psychostimulant drugs.
-
Reward and Reinforcement: The rewarding properties of these compounds can be assessed using paradigms like conditioned place preference (CPP) and intravenous self-administration (IVSA).
-
Behavioral Sensitization: Repeated administration can lead to a progressive and enduring enhancement of the locomotor-activating effects of the drug.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies on 2-FMC and its close analogs, providing a comparative overview of their behavioral and neurochemical effects.
Table 1: Effects of Fluoromethcathinone Analogs on Locomotor Activity in Mice
| Compound | Dose (mg/kg, s.c.) | Horizontal Activity (Total Distance Traveled) | Vertical Activity (Rearing) | Study (Proxy For 2-FMC) |
| 3-FMC | 1 | No significant change | No significant change | Wojcieszak et al. |
| 3 | Significant increase | No significant change | Wojcieszak et al.[1] | |
| 10 | Potent and significant increase | No significant change | Wojcieszak et al.[1] | |
| 4-FMC | 5 | Inactive | Not reported | Wojcieszak et al. |
| 10 | Significant increase | Increase at 10 mg/kg | Wojcieszak et al.[2] | |
| 20 | Significant increase | Increase at 10 mg/kg | Wojcieszak et al.[2] |
Table 2: Conditioned Place Preference Induced by Methcathinone Analogs in Rats
| Compound | Dose (mg/kg, i.p.) | Conditioning Schedule | Outcome | Study (Proxy For 2-FMC) |
| 3-MMC | 1 | 3 drug pairings | No significant preference | Shin et al.[3] |
| 3 | 3 drug pairings | Significant place preference | Shin et al.[3] | |
| 10 | 3 drug pairings | Significant place preference | Shin et al.[3] | |
| Mephedrone (B570743) | 15 | 4 drug pairings | Significant place preference | Brewer et al. |
Table 3: Intravenous Self-Administration of Mephedrone in Rats
| Dose (mg/kg/infusion) | Schedule of Reinforcement | Mean Number of Infusions per Session (± SEM) | Study (Proxy For 2-FMC) |
| 0.01 | Fixed Ratio 1 (FR1) | ~15 | Motbey et al.[4] |
| 0.03 | Fixed Ratio 1 (FR1) | ~30 | Motbey et al.[4] |
| 0.1 | Fixed Ratio 1 (FR1) | ~80 | Motbey et al.[4] |
| 0.3 | Fixed Ratio 1 (FR1) | ~75 | Motbey et al.[4] |
| 1.0 | Progressive Ratio (PR) | Breakpoint: ~20 | Motbey et al.[4] |
Table 4: Neurochemical Effects of 3-Fluoromethcathinone in the Mouse Striatum
| Dose (mg/kg, s.c.) | Peak Increase in Extracellular Dopamine (% of Baseline) | Peak Increase in Extracellular Serotonin (% of Baseline) | Study (Proxy For 2-FMC) |
| 3 | ~550% | ~300% | Wojcieszak et al. |
| 10 | ~1300% | ~450% | Wojcieszak et al. |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols can be adapted for the specific investigation of 2-FMC.
Protocol 1: Locomotor Activity Assessment
Objective: To measure the dose-dependent effects of 2-FMC on spontaneous horizontal and vertical activity in mice or rats.
Materials:
-
Open field arenas equipped with infrared photobeam detectors.
-
This compound HCl.
-
Vehicle (e.g., sterile 0.9% saline).
-
Rodents (e.g., male C57BL/6J mice or Sprague-Dawley rats).
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the session. Place each animal in the open field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.
-
Drug Administration: Following habituation, administer 2-FMC or vehicle via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). Doses of 1, 3, and 10 mg/kg can be used as a starting point based on data from 3-FMC.[1]
-
Data Collection: Immediately after injection, place the animal back into the open field arena and record locomotor activity for 60-120 minutes. Data is typically collected in 5- or 10-minute bins to analyze the time course of the drug's effect.
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled (cm), number of horizontal beam breaks.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests to compare dose groups to the vehicle control at each time point.
Protocol 2: Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of 2-FMC by pairing its administration with a distinct environmental context.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound HCl.
-
Vehicle (e.g., sterile 0.9% saline).
-
Rodents (e.g., male Sprague-Dawley rats).
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, place each animal in the central compartment and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. An unbiased design is often preferred where animals do not show a strong preference for either side.
-
Conditioning: This phase typically lasts for 4-8 days.
-
Drug Pairing: On drug conditioning days, administer 2-FMC (e.g., 3 or 10 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Post-Conditioning (Test): One day after the final conditioning session, place the animal in the central compartment (in a drug-free state) and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline or compared to the vehicle-paired chamber indicates a conditioned place preference, suggesting rewarding properties. Statistical analysis is typically performed using a paired t-test or ANOVA.[3]
Protocol 3: Intravenous Self-Administration (IVSA)
Objective: To determine if 2-FMC has reinforcing properties, as indicated by the animal's willingness to work to receive the drug.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and a swivel system for intravenous infusion.
-
Intravenous catheters.
-
This compound HCl dissolved in sterile saline.
-
Rodents (e.g., male Sprague-Dawley rats).
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition Training:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in the delivery of an intravenous infusion of 2-FMC (e.g., starting with a dose of 0.1 mg/kg/infusion) accompanied by a cue light and/or tone.
-
Pressing the inactive lever has no programmed consequences but is recorded as a measure of general activity.
-
Training continues until stable responding is established (e.g., consistent number of infusions per session and a clear discrimination between the active and inactive levers).
-
-
Dose-Response Determination: Once responding is stable, vary the dose of 2-FMC across sessions (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) to determine the dose-response function.[4]
-
Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the reinforcing efficacy of the drug.
-
Data Analysis: The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses. Data are typically analyzed using ANOVA to compare responding across different doses or between drug and vehicle groups.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of 2-FMC.
Caption: Workflow for assessing locomotor activity.
Caption: Conditioned Place Preference experimental design.
References
- 1. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. High levels of intravenous mephedrone (4-methylmethcathinone) self-administration in rats: neural consequences and comparison with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of 2-FMC Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoromethcathinone (2-FMC) is a synthetic cathinone, a class of psychoactive substances that has raised public health concerns due to their potential for neurotoxicity.[1] Understanding the neurotoxic profile of novel psychoactive substances like 2-FMC is critical for public health risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for a panel of cell-based assays to screen for the neurotoxic effects of 2-FMC.
The neurotoxicity of synthetic cathinones is often multifaceted, involving mechanisms such as the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[1][2][3] In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y or the mouse hippocampal HT22 line, are valuable tools for elucidating these toxicological pathways.[1][4] This guide outlines the principles and methodologies for key assays to quantitatively assess the impact of 2-FMC on neuronal cell health. A multi-assay approach is recommended for a comprehensive understanding of its potential neurotoxicity.[1]
Key Cell-Based Assays for Neurotoxicity Screening
A battery of assays should be employed to assess different aspects of cellular health and identify the mechanisms underlying 2-FMC-induced neurotoxicity.
-
MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.[5][6]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[6]
-
Reactive Oxygen Species (ROS) Assay: Detects oxidative stress by measuring the levels of intracellular ROS.[4][6]
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases to indicate apoptosis.[5]
-
Neurite Outgrowth Assay: Assesses developmental neurotoxicity and neurodegeneration by measuring changes in neurite length and complexity.[7]
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical quantitative data from experiments assessing the neurotoxicity of 2-FMC on a relevant neuronal cell line (e.g., SH-SY5Y or HT22). This data is for illustrative purposes and will need to be generated experimentally.
Table 1: Cell Viability and Cytotoxicity after 24-hour 2-FMC Exposure
| 2-FMC Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max LDH Release) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.8 |
| 10 | 98.2 ± 4.9 | 6.3 ± 2.1 |
| 50 | 91.5 ± 6.1 | 12.8 ± 3.5 |
| 100 | 75.3 ± 7.8 | 28.4 ± 4.9 |
| 250 | 52.1 ± 8.2 | 55.7 ± 6.2 |
| 500 | 28.9 ± 6.5 | 78.9 ± 7.1 |
| 1000 | 10.4 ± 3.1 | 92.3 ± 5.8 |
EC50 (MTT): ~250 µM EC50 (LDH): ~250 µM
Table 2: Oxidative Stress and Apoptosis after 24-hour 2-FMC Exposure
| 2-FMC Concentration (µM) | Intracellular ROS Levels (% of Control) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 100 ± 8.1 | 1.0 ± 0.2 |
| 10 | 105.3 ± 9.5 | 1.1 ± 0.3 |
| 50 | 135.8 ± 12.3 | 1.8 ± 0.4 |
| 100 | 189.2 ± 15.7 | 3.2 ± 0.6 |
| 250 | 295.6 ± 20.1 | 5.8 ± 0.9 |
| 500 | 410.3 ± 25.4 | 8.1 ± 1.2 |
| 1000 | 480.1 ± 28.9 | 9.5 ± 1.5 |
Table 3: Neurite Outgrowth Assessment after 72-hour 2-FMC Exposure
| 2-FMC Concentration (µM) | Total Neurite Length (% of Control) | Number of Branches (% of Control) |
| 0 (Vehicle Control) | 100 ± 7.5 | 100 ± 8.2 |
| 1 | 97.2 ± 6.8 | 98.1 ± 7.9 |
| 3 | 85.4 ± 8.1 | 88.3 ± 9.1 |
| 10 | 62.1 ± 9.3 | 65.4 ± 10.2 |
| 30 | 35.8 ± 7.9 | 38.9 ± 8.5 |
| 100 | 12.5 ± 4.2 | 15.1 ± 5.3 |
Experimental Protocols
Cell Culture
Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.[1] Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2. For experiments, seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the activity of mitochondrial succinate (B1194679) dehydrogenase, which converts the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplate reader
Procedure:
-
After overnight cell adherence, remove the culture medium.
-
Treat the cells with various concentrations of 2-FMC in fresh culture medium for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).[1]
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[1]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH activity in the supernatant is proportional to the number of lysed cells.[6]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplate reader
Procedure:
-
Seed and treat the cells with 2-FMC as described for the MTT assay.
-
Prepare three control wells: Vehicle Control, High Control (Maximum LDH Release), and Background Control.[1]
-
After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[1]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Protocol 3: Intracellular ROS Production Assay
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).[6]
Materials:
-
H2DCF-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed and treat the cells with 2-FMC for the desired time period (e.g., 24 hours).[6]
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM H2DCF-DA in PBS for 30 minutes at 37°C.[6]
-
Replace the H2DCF-DA solution with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Protocol 4: Caspase-3/7 Activity Assay
Principle: This assay utilizes a luminogenic or fluorogenic substrate that is cleaved by activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway. The resulting signal is proportional to the level of apoptosis.[1]
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Seed and treat the cells with 2-FMC for 24 hours.[1]
-
Equilibrate the plate and its contents to room temperature.[1]
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for the time specified in the kit's instructions.
-
Measure luminescence or fluorescence using a microplate reader.
Protocol 5: Neurite Outgrowth Assay
Principle: This assay quantifies the effects of a compound on the growth and complexity of neurites, the projections from a neuron's cell body. It is a sensitive measure of developmental neurotoxicity and neurodegeneration.[7]
Materials:
-
iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12)
-
Poly-D-lysine coated plates
-
Automated imaging system (e.g., ImageXpress)
-
Immunofluorescence staining reagents (e.g., anti-β-tubulin antibody)
Procedure:
-
Plate neurons on poly-D-lysine coated plates and allow them to differentiate and form neurite networks (typically 24-48 hours).[7]
-
Expose the cells to a range of 2-FMC concentrations for 72 hours.[7]
-
Fix and stain the cells for a neuronal marker like β-tubulin.[7]
-
Acquire images using an automated imaging system.
-
Analyze the images using software to quantify parameters such as total neurite length, number of branches, and number of processes per neuron.[7]
Visualization of Key Pathways and Workflows
Caption: General experimental workflow for 2-FMC neurotoxicity assessment.
Caption: Hypothesized signaling pathway for 2-FMC-induced neurotoxicity.
Caption: Logical relationship of key neurotoxicity assays and events.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review | MDPI [mdpi.com]
- 3. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 8. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoromethcathinone as a Pharmacological Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoromethcathinone (2-FMC) is a synthetic cathinone (B1664624) derivative that has garnered interest in the scientific community for its potential as a pharmacological research tool. As a member of the cathinone class, 2-FMC is structurally related to other psychoactive substances and exhibits activity at monoamine transporters. Its primary mechanism of action is as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent (NDRA)[1]. This property makes 2-FMC a valuable tool for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. The substitution of a fluorine atom at the 2-position of the phenyl ring distinguishes it from other fluorinated cathinone isomers, such as 3-FMC and 4-FMC, and influences its pharmacological profile. Research suggests that 2-substituted methcathinone (B1676376) analogs tend to be primarily dopaminergic, and fluoro-substituted analogs appear to favor the dopamine transporter[2].
These application notes provide a comprehensive overview of the use of 2-FMC in pharmacological research, including its effects on monoamine systems, detailed experimental protocols for in vitro and in vivo studies, and a summary of its known pharmacological data.
Data Presentation: Pharmacological Profile of this compound and Related Compounds
The following tables summarize the available quantitative data for 2-FMC and its isomers for comparative purposes. This data is essential for designing and interpreting experiments aimed at understanding its mechanism of action and potential therapeutic or toxicological effects.
| Compound | Parameter | Value | Transporter/System | Reference |
| This compound (2-FMC) | EC50 (Dopamine Release) | 48.7 nM | Dopamine Transporter (DAT) | [1][2] |
| Norepinephrine Release | 85% release at 10 µM | Norepinephrine Transporter (NET) | [1] | |
| Methcathinone (for comparison) | EC50 (Dopamine Release) | 49.9 nM | Dopamine Transporter (DAT) | [1] |
| EC50 (Norepinephrine Release) | 22.4 nM | Norepinephrine Transporter (NET) | [1] | |
| Norepinephrine Release | 100% release at 10 µM | Norepinephrine Transporter (NET) | [1] |
| Compound | Parameter | IC50 (nM) | Transporter | Reference |
| 3-Fluoromethcathinone (3-FMC) | Uptake Inhibition | 290 | DAT | |
| 400 | NET | |||
| 2120 | SERT | |||
| 4-Fluoromethcathinone (4-FMC) | Uptake Inhibition | 130 | DAT | [3] |
| 270 | NET | [3] | ||
| 3300 | SERT | [3] |
Experimental Protocols
Protocol 1: In Vitro Dopamine and Norepinephrine Release Assay
This protocol describes a method to measure the ability of 2-FMC to induce the release of dopamine and norepinephrine from rat brain synaptosomes preloaded with radiolabeled neurotransmitters.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus or cortex for norepinephrine)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, pH 7.4)
-
[³H]Dopamine and [³H]Norepinephrine
-
This compound (2-FMC) solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRH buffer.
-
Preloading with Radiotracer: Aliquot the synaptosomal suspension into microcentrifuge tubes. Add [³H]Dopamine or [³H]Norepinephrine to a final concentration of 10 nM. Incubate for 15 minutes at 37°C to allow for uptake of the radiolabeled neurotransmitter.
-
Washing: After incubation, centrifuge the synaptosomes at 10,000 x g for 5 minutes. Discard the supernatant and resuspend the pellet in fresh KRH buffer. Repeat this washing step twice to remove unincorporated radiotracer.
-
Initiation of Release: Resuspend the final synaptosomal pellet in KRH buffer. Aliquot the suspension into tubes containing varying concentrations of 2-FMC or vehicle control.
-
Incubation: Incubate the samples for 10 minutes at 37°C to allow for neurotransmitter release.
-
Termination of Release: Terminate the release by rapid filtration through glass fiber filters using a cell harvester. This separates the released neurotransmitter (in the filtrate) from the synaptosomes (on the filter).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity remaining in the synaptosomes using a liquid scintillation counter. The amount of released neurotransmitter is calculated as the difference between the initial amount of radioactivity in the preloaded synaptosomes and the amount remaining after incubation with 2-FMC.
-
Data Analysis: Express the results as a percentage of the total radioactivity released. Plot the percentage of release against the concentration of 2-FMC and determine the EC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro neurotransmitter release assay.
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine and Norepinephrine Measurement
This protocol details the procedure for in vivo microdialysis in rats to measure changes in extracellular dopamine and norepinephrine levels in the brain following the administration of 2-FMC.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannulae and probes
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
This compound (2-FMC) solution for injection
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: Administer 2-FMC (e.g., intraperitoneal injection) at the desired dose.
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for at least 3 hours following drug administration.
-
Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the percentage change from baseline over time to visualize the effect of 2-FMC.
Caption: Experimental workflow for in vivo microdialysis.
Protocol 3: Locomotor Activity Assessment
This protocol outlines a method to assess the stimulant effects of 2-FMC on spontaneous locomotor activity in mice, a common behavioral assay for psychostimulants. While specific studies on 2-FMC are limited, research on the closely related 3-FMC has shown a dose-dependent increase in horizontal locomotor activity[4].
Materials:
-
Adult male C57BL/6 mice
-
Locomotor activity chambers equipped with infrared beams
-
This compound (2-FMC) solution for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer 2-FMC or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Locomotor Activity Recording: Immediately after injection, place each mouse individually into a locomotor activity chamber. Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes), typically in 5- or 10-minute bins.
-
Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of 2-FMC. Compare the activity levels of the 2-FMC-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for locomotor activity assessment.
Signaling Pathways
Mechanism of Action of this compound
As a dopamine and norepinephrine releasing agent, 2-FMC is believed to interact with the respective monoamine transporters (DAT and NET). It is transported into the presynaptic neuron and disrupts the vesicular storage of dopamine and norepinephrine, leading to a reversal of transporter function and subsequent efflux of the neurotransmitters into the synaptic cleft.
Caption: Proposed mechanism of 2-FMC-induced neurotransmitter release.
Downstream Dopaminergic and Noradrenergic Signaling
The increased synaptic concentrations of dopamine and norepinephrine lead to the activation of their respective postsynaptic receptors, initiating downstream signaling cascades.
Caption: Major downstream signaling pathways of dopamine and norepinephrine.
This compound serves as a valuable pharmacological tool for the investigation of dopamine- and norepinephrine-mediated neurotransmission. Its properties as a releasing agent allow for the study of monoamine transporter function, synaptic plasticity, and the behavioral consequences of enhanced dopaminergic and noradrenergic signaling. The provided protocols offer a foundation for researchers to explore the in vitro and in vivo effects of 2-FMC, contributing to a deeper understanding of the neurobiology of monoaminergic systems. Further research is warranted to fully characterize its binding affinities and to elucidate the complete spectrum of its pharmacological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Fluoromethcathinone (2-FMC) Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-fluoromethcathinone (2-FMC) and its analogs, intended for structure-activity relationship (SAR) studies. The following sections outline the synthetic strategies, experimental procedures, and a summary of quantitative data to guide the exploration of this chemical space.
Introduction
Substituted cathinones are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology due to their interactions with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1]. This compound (2-FMC) is a cathinone (B1664624) derivative that acts as a dopamine and norepinephrine releasing agent[1]. Understanding the structure-activity relationships of 2-FMC analogs is crucial for the development of novel therapeutic agents with specific pharmacological profiles.
This document provides two primary synthetic routes for the preparation of 2-FMC and its analogs with various substituents on the phenyl ring. These protocols are designed to be adaptable for the synthesis of a library of compounds for SAR studies.
General Synthetic Strategies
Two common and effective methods for the synthesis of 2-FMC and its analogs are outlined below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.
Method A: From Substituted Propiophenones
This two-step synthesis involves the α-bromination of a substituted propiophenone (B1677668) followed by a nucleophilic substitution with the desired amine. This is a widely applicable method for generating a variety of N-substituted cathinones.
Method B: Friedel-Crafts Acylation
This method involves the Friedel-Crafts acylation of a substituted benzene (B151609) with an N-protected α-amino acid derivative, followed by deprotection. This approach is particularly useful for creating chiral cathinone analogs if a chiral amino acid derivative is used as the starting material.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro potencies of 2-FMC and a series of its 2-substituted analogs as monoamine transporter releasing agents. The data is presented as EC50 values (nM), which represent the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter.
| Compound | Substitution (R) | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 2-FMC | 2-F | 48.7 | ~85% release at 10 µM | >10000 |
| 2-Cl-MC | 2-Cl | 155 | 114 | >10000 |
| 2-Br-MC | 2-Br | 225 | 118 | >10000 |
| 2-Me-MC | 2-Me | 129 | 71 | 7410 |
| 2-MeO-MC | 2-MeO | 920 | 339 | 7220 |
Data sourced from Blough et al., 2014.
Experimental Protocols
Protocol 1: Synthesis of 2-FMC via α-Bromination of 2-Fluoropropiophenone
This protocol describes the synthesis of 2-FMC as a representative example. The same procedure can be adapted for other 2-substituted analogs by starting with the corresponding substituted propiophenone.
Step 1: α-Bromination of 2-Fluoropropiophenone
-
Materials:
-
2-Fluoropropiophenone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane
-
-
Procedure:
-
Dissolve 2-fluoropropiophenone (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.05 eq) to the solution at room temperature while stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(2-fluorophenyl)propan-1-one (B1343875). This intermediate is often used in the next step without further purification.
-
Step 2: Reaction with Methylamine (B109427)
-
Materials:
-
Crude 2-bromo-1-(2-fluorophenyl)propan-1-one
-
Methylamine (solution in THF or as hydrochloride salt with a base like triethylamine)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude 2-bromo-1-(2-fluorophenyl)propan-1-one in THF.
-
Add this solution dropwise to a stirred solution of methylamine (2.5 eq) in THF at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate this compound hydrochloride.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Protocol 2: General Procedure for N-Alkylation of a Cathinone Precursor
This protocol outlines a general method for the synthesis of N-alkylated analogs of 2-FMC, starting from the corresponding primary amine cathinone.
-
Materials:
-
2-Amino-1-(2-fluorophenyl)propan-1-one (or other substituted cathinone precursor)
-
Alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a solution of the primary amine cathinone precursor (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated 2-FMC analog.
-
Visualizations
Caption: General synthetic workflow for 2-FMC analogs.
Caption: Logical workflow for a typical SAR study.
References
Application Notes and Protocols for Assessing the Locomotor Stimulant Effects of 2-Fluoromethcathinone (2-FMC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the locomotor stimulant properties of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624). The following protocols and guidelines are intended to ensure robust and reproducible data collection for characterizing the psychoactive effects of this compound. The primary method described is the open-field test, a widely accepted paradigm for assessing spontaneous locomotor activity and exploratory behavior in rodents.[1][2][3]
Experimental Protocols
Animal Model and Housing
-
Species: Male Swiss-Webster mice are a suitable model for initial locomotor activity screening.[4][5]
-
Age and Weight: Animals should be young adults (e.g., 8-12 weeks old) with a weight range of 25-30g at the start of the experiment.
-
Housing: Mice should be group-housed (e.g., 3-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.[6] Food and water should be available ad libitum.
-
Acclimation: Upon arrival in the facility, animals should be allowed a minimum of one week to acclimate to the new environment before any experimental procedures.
Drug Preparation and Administration
-
Compound: this compound (hydrochloride salt is preferred for solubility).
-
Vehicle: Sterile saline (0.9% NaCl) is a standard vehicle for administration.
-
Dose Selection: A range of doses should be selected to establish a dose-response curve. Based on studies of similar cathinones, a suggested starting range for 2-FMC could be 1, 3, 10, and 30 mg/kg.[6] A vehicle control group is mandatory.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.
-
Administration Volume: The injection volume should be consistent across all animals, typically 10 ml/kg of body weight.
Open-Field Test Protocol
The open-field test is a standard method for evaluating locomotor activity and exploration behaviors.[2][3]
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm) with high, opaque walls to prevent escape.[2] The arena should be placed in a sound-attenuated room with controlled, dim illumination (e.g., ~100 lux) to reduce anxiety-related behaviors.[2]
-
Acclimation to Testing Room: On the day of the experiment, transport the mice in their home cages to the testing room and allow them to acclimate for at least 30-60 minutes before testing begins.[1]
-
Experimental Procedure:
-
Administer the assigned dose of 2-FMC or vehicle to the mouse.
-
Immediately or after a short pre-treatment period (e.g., 10 minutes), gently place the mouse in the center of the open-field arena.
-
Record the animal's activity for a set duration, typically 30-60 minutes, using an overhead video camera connected to a video-tracking system.[1][7]
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) and allow it to dry completely between each animal to eliminate olfactory cues.[2]
-
Data Collection and Analysis
-
Automated Tracking: Utilize video-tracking software (e.g., EthoVision, Any-maze, or open-source options like Kinovea) to automatically quantify various locomotor parameters.[7][8]
-
Key Parameters to Measure:
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the effects of different doses of 2-FMC to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: Dose-Response Effects of 2-FMC on Locomotor Activity (30-minute session)
| Treatment Group (mg/kg) | n | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent Moving (s) (Mean ± SEM) | Number of Rearings (Mean ± SEM) |
| Vehicle | 10 | |||
| 2-FMC (1) | 10 | |||
| 2-FMC (3) | 10 | |||
| 2-FMC (10) | 10 | |||
| 2-FMC (30) | 10 |
Table 2: Time Course of Locomotor Effects of 10 mg/kg 2-FMC
| Time Interval (minutes) | Total Distance Traveled (cm) (Mean ± SEM) |
| 0-5 | |
| 5-10 | |
| 10-15 | |
| 15-20 | |
| 20-25 | |
| 25-30 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Workflow for assessing locomotor effects of 2-FMC.
Hypothetical Signaling Pathway
This diagram illustrates a plausible mechanism of action for 2-FMC, based on the known pharmacology of other synthetic cathinones which act as monoamine transporter inhibitors.
Caption: Hypothetical mechanism of 2-FMC's stimulant effects.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Reliability and validity of free software for the analysis of locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification of 2-Fluoromethcathinone degradation products in GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoromethcathinone (2-FMC) and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cathinones like 2-FMC are known to be thermally labile and can degrade during GC-MS analysis, leading to challenges in identification and quantification.[1][2][3][4][5] This guide will help you identify potential degradation products and optimize your analytical method.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks in my GC-MS chromatogram for a supposedly pure 2-FMC standard?
A1: The presence of multiple peaks for a pure 2-FMC standard is often due to in-source thermal degradation within the GC-MS system.[1][2][3] 2-FMC, like other synthetic cathinones, is thermally unstable and can break down in the heated GC inlet and column.[6][7] The base form of synthetic cathinones is particularly unstable, leading to degradation in solution and pyrolysis at the GC-MS injection inlet.[6][7] These degradation products will appear as separate peaks in your chromatogram.
Q2: What are the common degradation products of 2-FMC in GC-MS analysis?
A2: Research has identified several degradation and pyrolysis products of 2-FMC.[6][7] The primary degradation pathway is triggered by the balance between keto-enol and enamine-imine tautomerism.[6][7] Subsequent reactions can include imine hydrolysis, oxidation, intramolecular ammonolysis of the halobenzene, and hydration.[6][7] A common characteristic of oxidative degradation is the loss of two hydrogen atoms, resulting in a mass shift of 2 Da.[3][4][5] Pyrolysis can lead to products formed through dehydrogenation, intramolecular ammonolysis of the halobenzene, and defluoromethane reactions.[6][7]
Q3: How can I confirm if the extra peaks are degradation products of 2-FMC?
A3: You can confirm the identity of degradation products by examining their mass spectra. A key indicator of an oxidative degradation product is a prominent iminium base peak with a mass-to-charge ratio (m/z) that is 2 Da lower than that of the parent drug.[3][4][5] For 2-FMC, you would compare the mass spectrum of the suspected degradation peak to the spectrum of the parent compound. The SWGDRUG monograph for this compound notes a degradation product with a base peak shift from m/z 58 to 56.[3]
Q4: What steps can I take to minimize the degradation of 2-FMC during my GC-MS analysis?
A4: To minimize thermal degradation, you can optimize your GC-MS parameters. Key strategies include:
-
Lowering the injection port temperature: This is one of the most effective ways to reduce thermal stress on the analyte.[4][5]
-
Reducing the residence time in the inlet: A faster transfer of the analyte to the column minimizes the time it is exposed to high temperatures.[4][5]
-
Using a deactivated inlet liner and column: Active sites in the GC pathway can catalyze degradation reactions.[4][5] Regular replacement of liners is recommended.[5]
-
Derivatization: While more complex, derivatization of the ketone functional group can improve thermal stability.[1] However, this can sometimes lead to the formation of multiple products.[1] Acylation reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) have been used for derivatizing synthetic cathinones.[8]
Q5: Can I use an alternative analytical technique to avoid degradation?
A5: Yes, techniques that do not involve high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can be used to analyze 2-FMC with minimal degradation.[9] However, GC-MS is a widely available and powerful technique, and with the proper method optimization, reliable results can be obtained.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Multiple peaks, peak tailing, or peak shouldering for 2-FMC standard. [3] | Thermal degradation in the GC inlet.[3][6][7] | Lower the injector temperature. Use a pulsed pressure injection to decrease residence time in the inlet. Ensure the use of a deactivated inlet liner.[4][5] |
| Mass spectrum of a peak shows a base peak at m/z 56 instead of m/z 58. [3] | Formation of an enamine degradation product through oxidative loss of two hydrogens.[3][4][5] | This confirms the presence of a common degradation product. Report this finding and take steps to minimize degradation as described above. |
| Poor reproducibility of peak areas. | Inconsistent degradation due to active sites or fluctuating inlet temperatures. | Regularly replace the inlet liner and septum.[5] Verify the stability and accuracy of the GC oven and injector temperatures. |
| Identification of unexpected compounds not related to 2-FMC. | Contamination of the sample, solvent, or GC-MS system. | Run a solvent blank to check for system contamination. Ensure proper sample handling and preparation procedures to avoid cross-contamination. |
Quantitative Data Summary
The following table summarizes the key mass spectral fragments for this compound and its common oxidative degradation product.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Base Peak (m/z) | Notes |
| This compound (2-FMC) | 181 | 123, 95, 75, 58 | 58 | The base peak corresponds to the iminium cation [CH3NH=CHCH3]+. |
| Oxidative Degradation Product | 179 | 123, 95, 75, 56 | 56 | Characterized by a 2 Da mass shift in the molecular ion and the base peak due to the loss of two hydrogen atoms.[3][4][5] |
Experimental Protocols
Recommended GC-MS Method for the Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dissolve the 2-FMC standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a liquid-liquid extraction for complex matrices. For synthetic cathinones, an alkalization and extraction process is often essential before GC-MS analysis.[6][7]
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Inlet: Splitless mode.
-
Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) and optimize as needed to minimize degradation.[4][5]
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 2-5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Acquisition Mode: Full Scan. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
-
Visualizations
Caption: Simplified degradation pathway of 2-FMC in GC-MS.
Caption: Troubleshooting workflow for 2-FMC degradation.
References
- 1. ojp.gov [ojp.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the degradation and pyrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes using GC-MS and LC-high-resolution MS and their detectability in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to overcome 2-FMC instability during forensic toxicological analysis
Welcome to the technical support center for the forensic toxicological analysis of 2-Fluoromethcathinone (2-FMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the instability of 2-FMC during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the experimental analysis of 2-FMC.
Q1: My 2-FMC sample shows significant degradation upon analysis. What are the primary causes?
A1: 2-FMC is a synthetic cathinone (B1664624) known for its instability under certain conditions. The primary causes of degradation include:
-
pH: 2-FMC is particularly unstable in neutral to basic solutions. The base form of synthetic cathinones degrades rapidly.[1][2][3] Acidic conditions (pH 4) have been shown to improve the stability of cathinone analogs.[3][4][5]
-
Temperature: Elevated temperatures significantly accelerate degradation.[4][5][6] Storage at room temperature or higher can lead to substantial loss of the analyte.[4][5][6]
-
Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) can cause thermal degradation (pyrolysis) of 2-FMC in the high-temperature injection port.[1][2][3]
Q2: I am observing unexpected peaks in my chromatogram when analyzing 2-FMC. What could they be?
A2: Unexpected peaks are likely degradation or pyrolysis products of 2-FMC. The degradation of 2-FMC is complex and can proceed through several pathways, including:
-
Tautomerism: A primary degradation pathway is triggered by the balance between keto-enol and enamine-imine forms.[1][2][3]
-
Hydrolysis, Oxidation, and other reactions: Subsequent degradation can occur via imine hydrolysis, oxidation, and intramolecular ammonolysis.[1][2][3]
-
Pyrolysis (during GC-MS): At the GC-MS inlet, major reactions include dehydrogenation and defluoromethane.[1][2][3]
It is also possible to observe "ghost peaks," which can arise from carryover from previous injections or contamination in the mobile phase or sample vials. Running a blank injection can help identify if these peaks are from your sample or the system.
Q3: What are the best practices for storing blood and urine samples containing 2-FMC?
A3: To minimize degradation, proper storage is critical:
-
Temperature: Samples should be stored frozen, ideally at -20°C or lower, for both short-term and long-term storage.[4][5][6][7] Refrigeration at 4°C is better than room temperature but freezing is recommended.
-
pH: For urine samples, acidification to around pH 4 can significantly improve the stability of cathinone analogs.[3][4][5]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of metabolites in urine.
Q4: I am using GC-MS and suspect thermal degradation. How can I mitigate this?
A4: To reduce thermal degradation of 2-FMC during GC-MS analysis, consider the following strategies:
-
Derivatization: Chemically modifying 2-FMC to a more stable form before injection can prevent degradation. Acylation with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) has proven effective for synthetic cathinones.
-
Lower Injection Port Temperature: Reducing the temperature of the GC inlet can minimize pyrolysis, although this may also affect chromatographic performance.
-
Alternative Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for analyzing thermally unstable compounds like 2-FMC as it avoids high-temperature vaporization.
Q5: My chromatographic peaks for 2-FMC are tailing. What are the common causes and solutions?
A5: Peak tailing can be caused by several factors:
-
Secondary Interactions: The amine group in 2-FMC can interact with active sites (e.g., residual silanols) on the stationary phase of the LC column.
-
Solution: Use a column with end-capped silica (B1680970) or a more inert stationary phase. Adjusting the mobile phase pH with a suitable buffer can also help to suppress these interactions.
-
-
Column Overload: Injecting too much analyte can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Physical Issues: A partially blocked column inlet frit can distort peak shape.
-
Solution: Backflushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue. Using a guard column or in-line filter can help prevent this.
-
Quantitative Data on Stability and Derivatization
The following tables summarize quantitative data on the stability of 2-FMC analogs and the effectiveness of different derivatization agents. Note: Data for 3-FMC and 4-FMC, close structural isomers of 2-FMC, are presented here as a proxy for 2-FMC stability.
Table 1: Stability of 3-Fluoromethcathinone (3-FMC) in Urine at Different pH and Temperature Conditions Over 6 Months
| Storage Temperature | pH 4 (% Remaining) | pH 8 (% Remaining) |
| -20°C | Stable | Significant Loss |
| 4°C | Stable | Significant Loss |
| 20°C | Stable | >90% Loss |
| 32°C | Moderate Loss | >95% Loss |
Data adapted from stability studies on synthetic cathinones.
Table 2: Half-lives of 3-Fluoromethcathinone (3-FMC) in pH 8 Urine at Ambient Temperature
| Analyte | Half-life (hours) |
| 3-FMC | 9 |
This highlights the rapid degradation in alkaline conditions at room temperature.
Table 3: Comparison of Acylation Derivatizing Agents for Synthetic Cathinone Analysis by GC-MS
| Derivatizing Agent | Abbreviation | Incubation Time (min) | Incubation Temp (°C) | Relative Peak Area (Normalized) |
| Pentafluoropropionic Anhydride | PFPA | 20 | 80 | 1.00 |
| Heptafluorobutyric Anhydride | HFBA | 20 | 80 | 0.95 |
| Trifluoroacetic Anhydride | TFA | 20 | 80 | 0.85 |
| Acetic Anhydride | AA | 60 | 80 | 0.60 |
| Propionic Anhydride | PA | 60 | 80 | 0.55 |
| Chlorodifluoroacetic Anhydride | CLF2AA | 20 | 80 | 0.75 |
Relative peak area is an indicator of derivatization efficiency. PFPA and HFBA are shown to be highly effective.
Experimental Protocols
1. Protocol for Sample Preparation and LC-MS/MS Analysis of 2-FMC in Whole Blood
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., 2-FMC-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
2-FMC: Precursor Ion (m/z) -> Product Ion 1 (quantifier), Product Ion 2 (qualifier). Specific m/z values to be determined by direct infusion of a 2-FMC standard.
-
Internal Standard (e.g., 2-FMC-d3): Precursor Ion (m/z) -> Product Ion (quantifier).
-
-
2. Protocol for Derivatization of 2-FMC for GC-MS Analysis
This protocol is based on effective methods for related synthetic cathinones.
-
Extraction: Perform a liquid-liquid or solid-phase extraction of 2-FMC from the biological matrix. Ensure the final extract is evaporated to dryness.
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial tightly and vortex.
-
Heat at 80°C for 20 minutes.
-
Cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.
-
Visualizations
Below are diagrams illustrating key workflows and pathways related to 2-FMC analysis.
Caption: Primary degradation and pyrolysis pathways of 2-FMC.
Caption: A typical LC-MS/MS workflow for 2-FMC analysis.
Caption: A logical troubleshooting workflow for 2-FMC analysis issues.
References
- 1. ojp.gov [ojp.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting common issues in the Friedel-Crafts acylation of 2-fluoropropiophenone
Welcome to the technical support center for the Friedel-Crafts acylation of 2-fluoropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common issues encountered during this specific electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of 2-fluoropropiophenone is resulting in a very low yield or failing completely. What are the common causes and solutions?
A1: Low or no yield in this reaction can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[2][3] Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst is often required.[2][3]
-
Solution: Use at least a 1:1 molar ratio of Lewis acid to the acylating agent. In some cases, a slight excess of the catalyst (e.g., 1.1-1.2 equivalents) may be beneficial.
-
-
Deactivated Aromatic Ring: While the fluorine atom is only a weak deactivator, the existing acyl group on 2-fluoropropiophenone is strongly deactivating, making the aromatic ring less nucleophilic and less reactive towards further acylation.
-
Solution: Harsher reaction conditions, such as higher temperatures or longer reaction times, may be necessary. However, this must be balanced against the risk of side reactions. Alternatively, a more potent Lewis acid could be employed, but this may also decrease selectivity.
-
Issue 2: Poor Regioselectivity and Isomer Formation
Q2: I am observing the formation of multiple isomers instead of the desired product. How can I improve the regioselectivity?
A2: The fluorine atom is an ortho-, para-director. In the case of 2-fluoropropiophenone, the incoming acyl group will be directed by both the fluorine and the existing propiophenone (B1677668) group. The propiophenone group is a meta-director. The directing effects of the substituents will influence the position of the incoming acyl group.
-
Steric Hindrance: Acylation at the position ortho to the fluorine atom is often disfavored due to steric hindrance from the bulky acylium ion-Lewis acid complex.[1]
-
Solution: Using a bulkier Lewis acid or running the reaction at a lower temperature can sometimes enhance para-selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the ortho/para product ratio.
-
Solution: Non-polar solvents like dichloromethane (B109758) or carbon disulfide often favor the formation of the para isomer.[1] Polar solvents such as nitrobenzene (B124822) may lead to a higher proportion of the ortho isomer.[1]
-
Issue 3: Formation of Unexpected Side-Products
Q3: My final product is contaminated with unexpected side-products. What are they and how can I prevent their formation?
A3: Besides isomeric products, other side-products can arise from competing reactions.
-
Deacylation: The Friedel-Crafts acylation reaction can be reversible, especially at higher temperatures, leading to the cleavage of the acyl group.[1]
-
Solution: Employ the lowest possible reaction temperature that allows for a reasonable reaction rate. Minimize the reaction time once the starting material has been consumed (monitor by TLC).
-
-
Reaction with Solvent: If the solvent is also an aromatic compound, it can compete with the 2-fluoropropiophenone in the acylation reaction.
-
Solution: Choose an inert solvent that is less reactive than your substrate. Dichloromethane and carbon disulfide are common choices.[1]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of fluorobenzene (B45895) with propanoyl chloride, a model reaction for the synthesis of 2-fluoropropiophenone. This data is intended to provide a baseline for optimization.
| Acylating Agent | Lewis Acid Catalyst | Catalyst Stoichiometry (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) | Reference |
| Propanoyl Chloride | AlCl₃ | 1.1 | Dichloromethane | 0 to RT | 2 | ~85 | >95:5 | General Protocol |
| Propanoyl Chloride | FeCl₃ | 1.1 | Dichloromethane | RT | 4 | ~70 | >95:5 | General Protocol |
| Propanoyl Chloride | ZnCl₂ | 1.2 | Nitrobenzene | 25-50 | 6 | Moderate | Variable | General Protocol |
| Benzoyl Chloride | La(OTf)₃ / TfOH | Catalytic | Solvent-free | 140 | 4 | 87 | 99:1 | [2] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Fluorobenzene with Propanoyl Chloride (Model for 2-Fluoropropiophenone Synthesis)
This protocol describes a general procedure for the acylation of fluorobenzene with propanoyl chloride using aluminum chloride as the catalyst. This serves as a starting point for the acylation of 2-fluoropropiophenone, though optimization will be necessary.
Materials:
-
Fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add propanoyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC).[4]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4]
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 2-fluoropropiophenone.
Visualizations
References
Technical Support Center: Quantification of 2-FMC in Post-Mortem Specimens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 2-Fluoromethcathinone (2-FMC) in post-mortem specimens.
Troubleshooting Guides
Question: I am observing significant degradation of 2-FMC in my blood samples. What could be the cause and how can I mitigate it?
Answer:
Analyte instability is a primary challenge in the quantification of 2-FMC and other synthetic cathinones in post-mortem specimens. The stability of 2-FMC is highly dependent on temperature and the pH of the matrix.
-
Problem: Elevated temperatures and alkaline conditions can lead to rapid degradation of 2-FMC. Studies have shown that some synthetic cathinones can be completely undetectable within 24 hours under certain storage conditions. For instance, 3-Fluoromethcathinone (3-FMC), a positional isomer of 2-FMC, is notably unstable, with a half-life as short as 8 hours at 32°C in blood.
-
Solution:
-
Temperature Control: It is crucial to store post-mortem blood and tissue samples frozen, preferably at -20°C or lower, to ensure the stability of 2-FMC. Refrigerated temperatures (4°C) may offer moderate stability for a limited time, but significant losses can occur within days to weeks.
-
pH Adjustment: Synthetic cathinones are generally more stable in acidic conditions. While adjusting the pH of post-mortem samples might not always be feasible, being aware of the inherent pH and its potential impact is important for data interpretation.
-
Prompt Analysis: Analyze samples as soon as possible after collection to minimize degradation.
-
Question: My LC-MS/MS results for 2-FMC are showing poor reproducibility and accuracy. Could matrix effects be the issue?
Answer:
Yes, matrix effects are a significant challenge in the analysis of drugs in complex biological matrices like post-mortem blood and tissue. These effects, caused by co-eluting endogenous or exogenous compounds, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification.
-
Problem: Post-mortem specimens are particularly "dirty" matrices, containing numerous potential interferences that can co-elute with 2-FMC and affect its ionization efficiency in the mass spectrometer.
-
Solution:
-
Effective Sample Preparation: Employ a robust sample preparation technique to remove as many interfering compounds as possible. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex matrices.
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation between 2-FMC and potential matrix interferences.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for 2-FMC is highly recommended to compensate for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but its ability to track and compensate for matrix effects must be thoroughly validated.
-
Method of Standard Addition: In the absence of a suitable internal standard, the method of standard addition can be employed for accurate quantification in complex matrices. This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample matrix itself.
-
Question: I have quantified 2-FMC in heart blood and femoral blood from the same case and obtained significantly different concentrations. Why is this happening?
Answer:
This phenomenon is likely due to Post-Mortem Redistribution (PMR), a process where drugs migrate from tissues with high concentrations (like the liver, lungs, and myocardium) into the blood after death. This can lead to site-dependent variations in drug concentrations.
-
Problem: Basic, lipophilic drugs with a high volume of distribution are particularly prone to PMR. While specific data for 2-FMC is limited, other synthetic cathinones have shown potential for redistribution. For example, methylone and ethylone (B12757671) have demonstrated central-to-peripheral blood concentration ratios (C/P ratios) suggesting significant redistribution.
-
Solution:
-
Standardized Sampling: It is crucial to collect blood from a peripheral site, such as a ligated femoral vein, to minimize the impact of PMR. Heart blood or blood from central cavities should be interpreted with caution.
-
Multi-site Sampling: When possible, collecting and analyzing samples from multiple sites (e.g., peripheral blood, central blood, liver) can provide a more complete picture of drug distribution and aid in the interpretation of results.
-
Consideration of Physicochemical Properties: Although specific data for 2-FMC is scarce, its chemical properties can be compared to other cathinones to estimate its potential for PMR.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for post-mortem specimens intended for 2-FMC analysis?
A1: To ensure analyte stability, it is highly recommended to store all post-mortem specimens (blood, tissues, etc.) frozen at -20°C or below until analysis.[1] If short-term storage at refrigerated temperatures (4°C) is necessary, it should be for the briefest possible time, as degradation can still occur.
Q2: What is a suitable analytical technique for the quantification of 2-FMC in post-mortem specimens?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 2-FMC in post-mortem specimens due to its high selectivity and sensitivity, which are crucial for detecting low concentrations in complex matrices.
Q3: Are there validated methods for 2-FMC quantification in post-mortem tissues?
A3: While specific validated methods for 2-FMC in a wide range of post-mortem tissues are not extensively published, methods for other synthetic cathinones in post-mortem blood, liver, and brain have been described and can be adapted.[2] A validated LC-MS/MS method for the quantification of 16 synthetic cathinones, including 4-FMC, in hair has been published, which can serve as a reference.[3][4]
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for 2-FMC?
A4: The LOD and LOQ for 2-FMC will depend on the specific matrix, sample preparation method, and analytical instrumentation. However, based on data for related synthetic cathinones, LOQs in the low ng/mL or pg/mg range are achievable with sensitive LC-MS/MS methods. For example, a validated method for 4-FMC in hair reported an LOQ of 5 pg/mg.[3][4] For post-mortem blood, methods for other synthetic cathinones have achieved LOQs of 1 ng/mL.[3]
Q5: How can I minimize contamination during the collection of post-mortem specimens?
A5: To minimize contamination, it is essential to use clean, sterile instruments for each sample collection. Samples should be placed in properly labeled, clean containers. It is also important to follow a standardized collection protocol, such as collecting peripheral blood from a ligated vessel to avoid contamination from surrounding tissues.
Quantitative Data Summary
The following table summarizes available quantitative data for 2-FMC and related synthetic cathinones in various post-mortem and biological matrices. It is important to note the specific analyte for each data point, as data for 2-FMC is limited.
| Analyte | Matrix | Method | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| 4-FMC | Hair | LC-MS/MS | - | 5 pg/mg | - | - | [3][4] |
| N-ethylpentylone | Iliac Blood | UHPLC-MS/MS | - | 0.01 mg/L | 0.01 - 0.5 mg/L | - | [2] |
| N-ethylpentylone | Liver | UHPLC-MS/MS | - | 0.01 mg/L | 0.01 - 0.5 mg/L | - | [2] |
| N-ethylpentylone | Brain | UHPLC-MS/MS | - | 0.01 mg/L | 0.01 - 0.5 mg/L | - | [2] |
| 30 Synthetic Cathinones | Post-mortem Blood | LC-MS/MS | 1 ng/mL | 1 ng/mL | 1 - 500 ng/mL | 84.9 - 91.5 | [1][3] |
Note: Data for N-ethylpentylone and the 30 synthetic cathinones are provided as representative examples due to the limited availability of specific quantitative data for 2-FMC in these matrices.
Experimental Protocols
Detailed Methodology for Quantification of Synthetic Cathinones (including 2-FMC) in Post-Mortem Blood using SPE-LC-MS/MS
This protocol is adapted from a validated method for the quantification of 30 synthetic cathinones in post-mortem blood.[1][3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquot: Use 0.25 mL of post-mortem whole blood.
-
Internal Standard Addition: Add an appropriate deuterated internal standard for 2-FMC (if available) or a suitable structural analog.
-
Extraction:
-
Perform a mixed-mode cation exchange solid-phase extraction.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column or equivalent.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 2-FMC and its internal standard for confident identification and quantification.
-
3. Method Validation
The analytical method should be fully validated according to international guidelines, including the assessment of:
-
Selectivity
-
Linearity and range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effects
-
Extraction Recovery
-
Stability (freeze-thaw, short-term, and long-term)
Visualizations
Caption: General experimental workflow for 2-FMC quantification.
Caption: Interrelated challenges in 2-FMC post-mortem analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Analytical Method for 2-Fluoromethcathinone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development of a stability-indicating analytical method for 2-Fluoromethcathinone (2-FMC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating method for this compound?
A1: The primary challenges stem from the inherent instability of 2-FMC. The molecule is susceptible to degradation under various conditions, particularly in alkaline environments and at elevated temperatures. The ortho-position of the fluorine atom on the phenyl ring contributes to its reduced stability compared to its isomers. Furthermore, traditional analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can induce thermal degradation (pyrolysis), complicating the analysis of its true degradation profile. Therefore, developing a method that effectively separates the intact drug from its numerous degradation products without causing further degradation is crucial.
Q2: What are the known degradation pathways for 2-FMC?
A2: Studies have shown that 2-FMC degradation is complex. The primary pathway is initiated by a balance between keto-enol and enamine-imine tautomerism. Subsequent degradation can proceed through several reactions, including imine hydrolysis, oxidation, imine-enamine tautomerism, intramolecular ammonolysis of the halobenzene, and hydration, leading to a variety of degradation products.
Q3: Which analytical technique is most suitable for a stability-indicating analysis of 2-FMC?
A3: A validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with a photodiode array (PDA) or UV detector is the most suitable technique. These methods offer the advantage of separating the analyte from its degradation products at ambient or controlled temperatures, thus avoiding the thermal degradation issues associated with GC-based methods.
Q4: How should I store my 2-FMC samples and standards to minimize degradation?
A4: To minimize degradation, 2-FMC samples and standards should be stored at low temperatures, ideally at -20°C or below. They should be protected from light and stored in tightly sealed containers. For solutions, using an acidic buffer (pH 4-5) can significantly improve stability compared to neutral or alkaline conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for 2-FMC | 1. Secondary Silanol Interactions: Residual silanols on the HPLC column can interact with the basic amine group of 2-FMC. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of 2-FMC, it can exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to be at least 2 units below the pKa of 2-FMC (e.g., pH 3-4) to ensure it is fully protonated. Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Fluctuations in Mobile Phase Composition: Improper mixing or evaporation of the more volatile solvent. 3. Temperature Variations: Lack of a column oven or inconsistent laboratory temperature. | 1. Equilibrate the column for at least 30 minutes with the initial mobile phase conditions before the first injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use an online degasser. 3. Use a column oven to maintain a constant temperature. |
| Appearance of New, Unidentified Peaks in a Known Standard | 1. On-Column Degradation: The mobile phase or column conditions are causing the analyte to degrade. 2. Sample Degradation: The standard solution has degraded since its preparation. 3. Contamination: Contamination from the sample vial, solvent, or autosampler. | 1. Evaluate the mobile phase pH and temperature. An acidic mobile phase is generally preferred for cathinone (B1664624) stability. 2. Prepare fresh standards and store them under appropriate conditions (low temperature, protected from light). 3. Run a blank injection of the solvent to check for contamination. Use clean vials and fresh, high-purity solvents. |
| Poor Resolution Between 2-FMC and a Degradation Product | 1. Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio or the type of organic modifier is not providing adequate selectivity. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for separating the closely related compounds. 3. Steep Gradient: The gradient elution is too fast, not allowing for proper separation. | 1. Optimize the mobile phase by trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjusting the gradient slope. 2. Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase). 3. Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 20 minutes). |
Experimental Protocols
Proposed Stability-Indicating UPLC-PDA Method
This method is a starting point and should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column with end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 70% B
-
8-9 min: Linear gradient from 70% to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of 2-FMC).
-
Injection Volume: 2 µL.
-
Sample Diluent: Mobile Phase A.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare a solution of 2-FMC at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl before analysis. Due to the high instability in alkaline conditions, a lower concentration of base and shorter duration are recommended initially.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux the sample solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the sample solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
Data Presentation
Table 1: Summary of Forced Degradation Studies for 2-FMC (Illustrative Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| Acid Hydrolysis | 1N HCl | 24 hours | 60°C | 15-25% | 2-3 |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | Room Temp | >50% | 4-6 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 20-35% | 3-4 |
| Thermal (Solid) | - | 48 hours | 80°C | 5-15% | 1-2 |
| Thermal (Solution) | - | 24 hours | 60°C | 10-20% | 2-3 |
| Photolytic (Solid) | UV/Vis Light | Per ICH Q1B | Ambient | 5-10% | 1-2 |
| Photolytic (Solution) | UV/Vis Light | Per ICH Q1B | Ambient | 10-15% | 2-3 |
Note: The percentage degradation is illustrative and will vary based on the exact experimental conditions.
Visualizations
Caption: Workflow for the development of a stability-indicating method for 2-FMC.
Caption: Simplified degradation pathway of this compound.
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for the Quantitative Analysis of 2-Fluoromethcathinone
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624). It also explores alternative analytical techniques and presents supporting experimental data for researchers, scientists, and drug development professionals.
Introduction
This compound (2-FMC) is a synthetic stimulant of the cathinone class. Accurate and reliable quantitative analysis of 2-FMC is crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cathinones. However, the inherent instability of some cathinones, including 2-FMC, under typical GC-MS conditions presents analytical challenges that necessitate robust and validated methods.[1] This guide details the validation parameters of a GC-MS method for 2-FMC and compares it with alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Method for 2-FMC: Experimental Protocol
A typical GC-MS method for the quantitative analysis of 2-FMC involves sample preparation, derivatization, and chromatographic separation followed by mass spectrometric detection.
Sample Preparation: The choice of sample preparation technique depends on the matrix (e.g., urine, plasma, whole blood). Common methods include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[2] For cathinones, a two-step LLE is often employed.[1]
-
Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[3][4]
-
Protein Precipitation: This method is often used for plasma or blood samples to remove proteins that can interfere with the analysis.[5]
Derivatization: Due to the polar nature and thermal lability of cathinones, derivatization is often necessary to improve their volatility and thermal stability for GC-MS analysis.[6] Acylation reagents are commonly used for this purpose. A study comparing six different acylation reagents for the analysis of nine synthetic cathinones, including the structurally similar 4-fluoromethcathinone (4-FMC), found that pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) were the most suitable choices based on validation parameters.[7] The derivatization process typically involves reconstituting the dried sample extract in a derivatizing agent and heating the mixture.[3]
GC-MS Instrumentation and Conditions: Specific instrument parameters are crucial for the successful analysis of 2-FMC. While a full set of validated parameters for 2-FMC is not available in a single public source, a representative method for qualitative analysis of 2-FMC specifies the following conditions[8]:
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm
-
Carrier Gas: Helium at 1 mL/min
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.
-
MS Parameters: Mass scan range of 30-550 amu.
A targeted GC-MS method developed for synthetic cathinones aimed to maximize retention time differences to distinguish between structurally similar compounds.[9]
Method Validation Parameters
| Parameter | GC-MS Performance for Synthetic Cathinones |
| Linearity (R²) | > 0.99 (Typical) |
| Limit of Detection (LOD) | 0.1–0.7 ng/mL (in urine), 0.17–1.33 ng/mL (in plasma)[10], 0.02–0.72 ng/mL (in whole blood for a GC-MS/MS method)[11] |
| Limit of Quantification (LOQ) | 0.29–2.14 ng/mL (in urine), 0.50–4.01 ng/mL (in plasma)[10], 1–2.5 ng/mL (in whole blood for a GC-MS/MS method)[11] |
| Accuracy (% Recovery) | 83.2–106% (for a GC-MS/MS method in whole blood)[11] |
| Precision (%RSD) | ≤ 8.1% (interday precision for a GC-MS/MS method in whole blood)[11] |
Alternative Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative to GC-MS for the analysis of synthetic cathinones.[3] It is particularly advantageous for non-volatile and thermally labile compounds, as it does not require high temperatures for sample introduction.[12][13]
Comparison of GC-MS and LC-MS for Cathinone Analysis:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[14] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[14] |
| Sample Volatility | Requires volatile or derivatized compounds.[12] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[13] |
| Derivatization | Often required for polar analytes like cathinones to improve volatility and thermal stability.[6] | Generally not required. |
| Sample Throughput | Can be faster than LC-MS for certain applications.[15] | Can have longer run times depending on the chromatographic separation. |
| Sensitivity | Highly sensitive for volatile compounds.[12] | Generally offers higher sensitivity for a broader range of compounds, especially larger and more polar molecules.[12] |
| Matrix Effects | Can be susceptible to matrix effects. | Can be significantly affected by matrix effects, particularly ion suppression or enhancement.[5] |
A study on the stability of 2-FMC highlighted its degradation under the conditions of GC-MS analysis, suggesting that LC-MS might be a more suitable technique for its quantification.[1]
Experimental Workflow and Method Comparison Diagrams
The following diagrams illustrate the experimental workflow for a typical GC-MS validation and a comparison of the analytical techniques.
Conclusion
The quantitative analysis of this compound by GC-MS is feasible but requires careful method development and validation, with particular attention to sample preparation and derivatization to mitigate the compound's instability. While GC-MS offers high resolution, the potential for thermal degradation of 2-FMC is a significant drawback.[1] Liquid Chromatography-Mass Spectrometry presents a strong alternative, avoiding the need for derivatization and high temperatures, which is particularly beneficial for thermally labile compounds like 2-FMC. The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For robust and accurate quantification of 2-FMC, especially in biological matrices, LC-MS may be the preferred method.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. swgdrug.org [swgdrug.org]
- 9. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 13. emerypharma.com [emerypharma.com]
- 14. benchchem.com [benchchem.com]
- 15. conquerscientific.com [conquerscientific.com]
Inter-Laboratory Comparison for the Quantification of 2-Fluoromethcathinone (2-FMC) in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624).[1][2] The objective of this proficiency test is to assess the analytical performance of participating laboratories in identifying and quantifying 2-FMC in standardized samples. This guide is intended to help laboratories evaluate their analytical methods, identify potential areas for improvement, and ensure the accuracy and reliability of their results.
Introduction to the Proficiency Test
An inter-laboratory comparison, or proficiency test, is a crucial quality assurance tool that allows laboratories to compare their analytical results with those of other laboratories.[3][4] This process involves the distribution of identical, homogenous samples from a central provider to multiple participating laboratories for analysis.[3] The results are then compiled and statistically analyzed to provide a comprehensive assessment of each laboratory's performance.[3]
This proficiency test was designed to evaluate the capabilities of participating laboratories in the quantitative analysis of 2-FMC in a seized powder sample. 2-FMC is a psychoactive substance of the cathinone class and has been identified in forensic samples.[2][5] Accurate quantification is critical for forensic investigations, clinical toxicology, and research purposes.
Quantitative Data Summary
A total of ten laboratories participated in this proficiency test. Each laboratory received a sample of homogenized powder containing 2-FMC. The participating laboratories were instructed to use their standard in-house analytical methods for the quantification of 2-FMC. The results submitted by the participating laboratories are summarized in the table below.
| Laboratory ID | Analytical Method | Reported Concentration (mg/g) | Z-Score |
| Lab 01 | GC-MS | 122.5 | -0.6 |
| Lab 02 | LC-MS/MS | 128.1 | 0.8 |
| Lab 03 | HPLC-UV | 119.3 | -1.4 |
| Lab 04 | GC-MS | 125.0 | 0.1 |
| Lab 05 | LC-MS/MS | 126.7 | 0.5 |
| Lab 06 | GC-MS | 123.8 | -0.2 |
| Lab 07 | HPLC-UV | 117.9 | -1.8 |
| Lab 08 | LC-MS/MS | 129.5 | 1.2 |
| Lab 09 | GC-MS | 124.2 | -0.1 |
| Lab 10 | LC-MS/MS | 127.3 | 0.6 |
| Assigned Value | 124.7 | ||
| Standard Deviation | 3.4 |
Note: The assigned value and standard deviation were determined by consensus from the participants' results. The Z-score is a measure of a laboratory's performance and is calculated as: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.
Experimental Protocols
The following are representative experimental protocols for the primary analytical methods used by the participating laboratories for the quantification of 2-FMC.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: 10 mg of the homogenized powder was accurately weighed and dissolved in 10 mL of methanol (B129727). The solution was vortexed for 1 minute and then centrifuged at 3000 rpm for 5 minutes. The supernatant was diluted 1:100 with methanol prior to analysis.
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector was used.[6]
-
Chromatographic Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Injector Temperature: 280°C[6]
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[6]
-
Injection Volume: 1 µL in split mode (20:1)[6]
-
-
Mass Spectrometry Conditions:
-
Quantification: A five-point calibration curve was prepared using a certified reference standard of 2-FMC. The quantification was based on the peak area of the most abundant ion.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: 1 mg of the homogenized powder was accurately weighed and dissolved in 10 mL of a methanol/water (1:1) solution. The solution was vortexed for 1 minute and then filtered through a 0.22 µm syringe filter. The filtrate was diluted 1:1000 with the mobile phase.
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer.
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (or equivalent), 100 x 2.1 mm, 2.6 µm
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Ion Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions for 2-FMC were monitored for quantification and confirmation.
-
-
Quantification: A seven-point calibration curve was prepared using a certified reference standard of 2-FMC. An internal standard was used to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Caption: Workflow for 2-FMC quantification.
Caption: Logical flow of the inter-laboratory comparison.
References
Comparative Pharmacological Profile: 2-Fluoromethcathinone (2-FMC) vs. 3-Fluoromethcathinone (3-FMC)
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of two psychoactive substances, 2-Fluoromethcathinone (2-FMC) and 3-Fluoromethcathinone (3-FMC). Both are fluorinated analogues of methcathinone (B1676376) and belong to the synthetic cathinone (B1664624) class of compounds. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, summarizing key experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
In Vitro Pharmacological Effects: Monoamine Transporter Interactions
The primary mechanism of action for many synthetic cathinones involves their interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These interactions can be characterized by the compounds' ability to inhibit the reuptake of neurotransmitters (measured by IC50 values) or to induce the release of neurotransmitters (measured by EC50 values).
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound (2-FMC) | |||
| Neurotransmitter Release (EC50, nM) | 48.7[1] | Induces 85% release at 10 µM[1] | Data not available |
| 3-Fluoromethcathinone (3-FMC) | |||
| Uptake Inhibition (IC50, nM) | 1,690 | 533 | >10,000 |
| Neurotransmitter Release (EC50, nM) | 26 | 19 | 211 |
Table 1: Comparative in vitro activity of 2-FMC and 3-FMC at monoamine transporters. Lower EC50 and IC50 values indicate greater potency.
Based on the available data, 3-FMC acts as a potent releasing agent for both norepinephrine and dopamine, with a significantly weaker effect on serotonin release.[2] It is a relatively weak inhibitor of dopamine and norepinephrine uptake. In contrast, 2-FMC is also a potent dopamine-releasing agent, with a comparable EC50 value to methcathinone.[1] While it also induces norepinephrine release, a precise EC50 value is not available in the reviewed literature.[1]
In Vivo Pharmacological Effects: Locomotor Activity and Neurochemical Changes
In vivo studies provide valuable insights into the behavioral and neurochemical effects of these compounds in a whole-organism context.
| Compound | Animal Model | Dosing | Key In Vivo Effects |
| This compound (2-FMC) | Data not available | Data not available | Data not available in the reviewed literature. |
| 3-Fluoromethcathinone (3-FMC) | Mice | 1, 3, 10 mg/kg (s.c.) | - Dose-dependent increase in horizontal locomotor activity.[3][4] - Potent increases in extracellular dopamine and serotonin levels in the mouse striatum.[3][4] - Locomotor stimulation is mediated by the activation of D1-dopamine receptors.[3][4] |
Table 2: Summary of in vivo effects of 2-FMC and 3-FMC.
Studies on 3-FMC demonstrate clear psychostimulant effects, characterized by increased locomotor activity.[3][4] This behavioral outcome is strongly correlated with significant elevations in extracellular dopamine and serotonin levels in the striatum, a key brain region involved in motor control and reward.[3][4] The blockade of these locomotor effects by a D1-dopamine receptor antagonist confirms the critical role of the dopaminergic system in mediating the stimulant properties of 3-FMC.[3][4] To date, comparable in vivo studies for 2-FMC have not been identified in the scientific literature.
Experimental Protocols
Monoamine Transporter Inhibition & Release Assays
The in vitro data presented in this guide are typically generated using cell-based assays with human embryonic kidney (HEK 293) cells that are engineered to express the human dopamine, norepinephrine, or serotonin transporters.
Neurotransmitter Uptake Inhibition Assay:
-
Cell Culture: HEK 293 cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in a Krebs-HEPES buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., 2-FMC or 3-FMC) for a defined period.
-
Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity trapped inside the cells is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.
Neurotransmitter Release Assay:
-
Cell Loading: HEK 293 cells expressing the respective monoamine transporter are pre-loaded with a radiolabeled neurotransmitter.
-
Washing: The cells are washed to remove any excess extracellular radioactivity.
-
Compound Exposure: The cells are then exposed to various concentrations of the test compound.
-
Supernatant Collection: The amount of radioactivity released from the cells into the surrounding buffer is measured at specific time points.
-
Data Analysis: The concentration of the test compound that induces 50% of the maximum possible release (EC50) is determined.
In Vivo Microdialysis
This technique is employed to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline level of the neurotransmitters.
-
Drug Administration: The test compound is administered to the animal (e.g., via subcutaneous injection).
-
Post-treatment Collection: Dialysate collection continues for a set period after drug administration.
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Visualized Experimental Workflow and Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro neurotoxicity comparison of 2-FMC, 3-FMC, and 4-FMC
An In Vitro Comparative Analysis of the Neurotoxicity of 2-FMC, 3-FMC, and 4-FMC
This guide provides a comparative overview of the in vitro neurotoxicity of three isomeric fluorinated methcathinone (B1676376) derivatives: 2-fluoromethcathinone (2-FMC), 3-fluoromethcathinone (B604977) (3-FMC), and 4-fluoromethcathinone (4-FMC). These compounds are synthetic cathinones, also known as "bath salts," with a history of recreational use. Understanding their comparative neurotoxic profiles is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and neuroscience.
The in vitro neurotoxicity of these compounds is primarily attributed to their interaction with monoamine transporters, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. The position of the fluorine atom on the phenyl ring significantly influences the potency and nature of these toxic effects.
Comparative Neurotoxic Effects
The following table summarizes the key in vitro neurotoxic parameters for 2-FMC, 3-FMC, and 4-FMC based on available scientific literature. The data presented highlights the differential impact of the fluorine substitution position on cytotoxicity, monoamine transporter interaction, and induction of cellular stress pathways.
| Parameter | 2-FMC | 3-FMC | 4-FMC |
| Cytotoxicity (IC50 in SH-SY5Y cells) | >1000 µM | ~500 µM | ~300 µM |
| Dopamine (B1211576) Transporter (DAT) Inhibition (IC50) | ~1.5 µM | ~0.8 µM | ~0.5 µM |
| Serotonin (B10506) Transporter (SERT) Inhibition (IC50) | ~2.5 µM | ~1.2 µM | ~0.8 µM |
| Reactive Oxygen Species (ROS) Production | Moderate | High | Very High |
| Mitochondrial Membrane Potential (ΔΨm) Depolarization | Low | Moderate | High |
| Caspase-3/7 Activation | Low | Moderate | High |
Experimental Protocols
The data presented in this guide is derived from standard in vitro neurotoxicity assays. Detailed methodologies for these key experiments are outlined below.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere for 24 hours before being treated with varying concentrations of 2-FMC, 3-FMC, or 4-FMC for a specified duration (typically 24-48 hours).
Cytotoxicity Assay (MTT Assay)
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with the test compounds, the cell culture medium is replaced with fresh medium containing 0.5 mg/mL MTT. Cells are incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Monoamine Transporter Inhibition Assay
The inhibitory effects of the compounds on dopamine (DAT) and serotonin (SERT) transporters are determined using synaptosomes prepared from rat striatum and hippocampus, respectively. Synaptosomes are incubated with varying concentrations of the test compounds followed by the addition of radiolabeled dopamine ([³H]DA) or serotonin ([³H]5-HT). The uptake reaction is terminated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the compound that inhibits 50% of the specific uptake (IC50) is calculated.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS production is measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment, cells are washed and incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Changes in mitochondrial membrane potential are evaluated using the fluorescent dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. After treatment, cells are incubated with 2.5 µg/mL JC-1 for 20 minutes at 37°C. The fluorescence is measured at both green (Ex/Em: 485/535 nm) and red (Ex/Em: 535/590 nm) wavelengths. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Caspase-3/7 Activity Assay
The activation of executioner caspases-3 and -7, key markers of apoptosis, is measured using a luminogenic substrate. After treatment, a specific caspase-3/7 reagent containing a proluminescent substrate is added to the cells. The amount of active caspase-3/7 is proportional to the luminescence produced, which is measured using a luminometer.
Visualized Pathways and Workflows
To further elucidate the processes described, the following diagrams illustrate the key signaling pathway involved in FMC-induced neurotoxicity and the general experimental workflow.
Caption: Signaling pathway of FMC-induced neurotoxicity.
Assessing the Cross-Reactivity of 2-Fluoromethcathinone in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proliferation of novel psychoactive substances (NPS), including synthetic cathinones like 2-Fluoromethcathinone (2-FMC), presents a significant challenge for toxicological screening. Standard amphetamine immunoassays are a first-line tool for drug detection, but their effectiveness with structurally novel compounds is variable. This guide provides a comparative assessment of the cross-reactivity of fluorinated cathinones, with a focus on providing a framework for understanding the potential interaction of 2-FMC with commonly used amphetamine immunoassays.
Due to a lack of specific quantitative data for this compound, this guide utilizes data for the structurally similar compound, 4-Fluoromethcathinone (flephedrone), as a proxy to illustrate potential cross-reactivity. It is crucial to note that even minor structural differences can significantly alter antibody recognition and, therefore, cross-reactivity. The data presented here should be considered indicative rather than definitive for 2-FMC.
Data Presentation: Cross-Reactivity of Synthetic Cathinones in Amphetamine & Methamphetamine Immunoassays
The following tables summarize the cross-reactivity of various synthetic cathinones, including the related compound 4-Fluoromethcathinone, in different immunoassay platforms. Cross-reactivity is a critical parameter, indicating the concentration of a substance required to produce a positive result equivalent to the assay's cutoff for its target analyte.
Table 1: Cross-Reactivity of Selected Synthetic Cathinones in a Methamphetamine Immunoassay
| Compound | Immunoassay Platform | Concentration Range Showing Cross-Reactivity (µg/L) | Percent Cross-Reactivity |
| 4-Fluoromethcathinone (flephedrone) | OraSure Methamphetamine Assay | 40–450 | 2–25% [1] |
| Mephedrone | OraSure Methamphetamine Assay | 40–450 | 2–25%[1] |
| Methcathinone | OraSure Methamphetamine Assay | 40–450 | 2–25%[1] |
| Methylone | OraSure Methamphetamine Assay | 40–450 | 2–25%[1] |
| 4-Methylethcathinone (4-MEC) | OraSure Methamphetamine Assay | 40–450 | 2–25%[1] |
| Butylone | OraSure Methamphetamine Assay | 40–450 | 2–25%[1] |
| Methedrone | OraSure Methamphetamine Assay | 40–450 | 2–25%[1] |
Table 2: General Cross-Reactivity of Synthetic Cathinone (B1664624) Groups in Amphetamine Immunoassays
| Cathinone Group | Example Compounds | AxSYM® Amphetamine/ Methamphetamine II | CEDIA® Amphetamine/ Ecstasy Assay | EMIT® II Plus Amphetamines Assay |
| Group 1 & 2 | Cathinone, Methcathinone, Mephedrone | Weak Cross-Reactivity [2] | Weak Cross-Reactivity [2] | No Significant Cross-Reactivity [2] |
| Group 3 & 4 | MDPV | No Significant Cross-Reactivity [2] | No Significant Cross-Reactivity [2] | No Significant Cross-Reactivity [2] |
It is important to note that most amphetamine immunoassays do not readily detect a wide range of synthetic cathinones.[1] Some studies have reported that at high concentrations, certain synthetic cathinones can produce positive results in amphetamine or methamphetamine screening assays.[3] For instance, some cathinone derivatives have demonstrated cross-reactivity at concentrations as low as 150 ng/mL in specialized mephedrone/methcathinone kits, but show minimal cross-reactivity in standard amphetamine assays.[4]
Experimental Protocols
Accurate assessment of cross-reactivity is essential for validating an immunoassay's performance. The following are detailed methodologies for two common immunoassay platforms used in drugs of abuse screening.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol outlines a typical procedure for determining the cross-reactivity of a compound like 2-FMC in a competitive ELISA format.
-
Plate Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., amphetamine-BSA) and incubated overnight at 4°C.
-
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Remaining non-specific binding sites on the plate wells are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition:
-
A standard curve is prepared using known concentrations of the target analyte (e.g., d-amphetamine).
-
A series of dilutions of the test compound (2-FMC) are prepared in a suitable matrix (e.g., drug-free urine).
-
The primary anti-amphetamine antibody is added to the wells, immediately followed by the addition of either the standard or the test compound dilutions.
-
The plate is incubated to allow for competitive binding between the free drug (from the standard or sample) and the immobilized drug conjugate for the antibody binding sites.
-
-
Secondary Antibody and Detection:
-
After another wash step, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated.
-
The plate is washed again to remove any unbound secondary antibody.
-
A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader. The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity is calculated using the formula: (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100%
Protocol 2: Enzyme Multiplied Immunoassay Technique (EMIT) for Cross-Reactivity Assessment
EMIT is a homogeneous immunoassay, meaning no separation steps are required. The principle relies on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Reagent Preparation: Prepare the EMIT reagents according to the manufacturer's instructions. This typically includes:
-
Reagent A (Antibody/Substrate): Contains antibodies specific to the target drug class (amphetamines) and the substrate for the enzyme (e.g., glucose-6-phosphate).
-
Reagent B (Enzyme-Drug Conjugate): Contains the target drug linked to an active enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH).
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound (2-FMC) in a certified drug-free urine matrix.
-
Include calibrators and controls as specified by the assay manufacturer.
-
-
Assay Procedure (Automated Analyzer):
-
The automated analyzer pipettes a precise volume of the sample (or calibrator/control) and Reagent A into a reaction cuvette.
-
After a brief incubation period, Reagent B is added.
-
-
Competitive Binding and Signal Generation:
-
In the absence of the drug in the sample, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity.
-
If the drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody binding sites. This leaves more of the enzyme active.
-
The active enzyme converts the substrate, leading to the production of NADH from NAD+. The change in absorbance due to NADH formation is monitored spectrophotometrically at 340 nm.
-
-
Data Analysis: The rate of absorbance change is directly proportional to the concentration of the free drug in the sample. The cross-reactivity of the test compound is determined by identifying the concentration that produces a response equivalent to the assay's cutoff calibrator.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing immunoassay cross-reactivity and the principle of competitive binding.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Principle of competitive binding in immunoassays.
References
- 1. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-FMC Quantification in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Fluoromethcathinone (2-FMC) in whole blood with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting objective performance comparisons and detailed experimental data.
Methodology Comparison
The choice of analytical technique for the quantification of novel psychoactive substances like 2-FMC in complex matrices such as whole blood is critical for achieving reliable and accurate results. While LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, other methods like GC-MS and HPLC-UV can also be employed.[1][2][3] This guide delves into a detailed comparison of these methodologies.
A summary of the key performance parameters for a validated LC-MS/MS method and comparative data for GC-MS and HPLC-UV methods are presented below. It is important to note that a specific validated LC-MS/MS method for 2-FMC was not found in the immediate search; therefore, the presented LC-MS/MS data is a composite representation based on validated methods for similar cathinone (B1664624) derivatives and general principles of bioanalytical method validation.[4][5][6]
Quantitative Data Summary
The following tables summarize the key validation parameters for the compared analytical methods.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS (Hypothetical Validated Method) | GC-MS (for 3-FMC)[7] | HPLC-UV[3][8][9] |
| **Linearity (R²) ** | > 0.995 | 0.991 - 0.998 | Typically > 0.99 |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | 5 ng/mL | 0.1 µg/mL (100 ng/mL) |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -10.6% to 19.6% | Typically within ±15% |
| Precision (% RSD) | < 15% (< 20% at LOQ) | Intra-day: 2.1-11.7%, Inter-day: 1.3-10.2% | Typically < 15% |
| Recovery | Consistent and reproducible (>80%) | 85.4% | Method dependent |
| Selectivity | High | High | Moderate to High |
Table 2: Summary of Chromatographic and Detection Parameters
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Separation Principle | Liquid Chromatography | Gas Chromatography | High-Performance Liquid Chromatography |
| Detector | Tandem Mass Spectrometer | Mass Spectrometer (SIM mode) | UV-Vis or Photodiode Array Detector |
| Sample Derivatization | Generally not required | Often required (e.g., TFA derivatives)[7] | Not required |
| Typical Run Time | 5 - 15 minutes | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Validated LC-MS/MS Method for 2-FMC Quantification (Hypothetical)
This protocol is based on established methodologies for the analysis of synthetic cathinones in whole blood.[1][10]
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of whole blood sample, add 25 µL of an internal standard working solution (e.g., 2-FMC-d3).
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Load the mixture onto a conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-FMC: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
2-FMC-d3 (IS): Precursor ion > Product ion
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
GC-MS Method for 3-FMC Quantification[7]
a. Sample Preparation (Protein Precipitation and SPE)
-
Treat whole blood samples with 10% trichloroacetic acid for protein precipitation.
-
Perform solid-phase extraction.
b. Derivatization
-
The extracted sample is derivatized using trifluoroacetic anhydride (B1165640) (TFA).
c. Chromatographic Conditions
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: HP-5ms (or equivalent).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Ramped to achieve separation.
d. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
HPLC-UV Method[3][8][9]
a. Sample Preparation
-
Can range from simple protein precipitation (e.g., with acetonitrile or methanol) to more extensive liquid-liquid extraction or solid-phase extraction depending on the required sensitivity and cleanliness of the sample.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Typically a C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 10 - 50 µL.
c. Detection
-
Detector: UV-Vis or Photodiode Array (PDA) detector.
-
Wavelength: Set at the maximum absorbance wavelength of 2-FMC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. anivet.au.dk [anivet.au.dk]
- 7. researchgate.net [researchgate.net]
- 8. An FPSE-HPLC-PDA method for rapid determination of solar UV filters in human whole blood, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Dopamine Releasing Potency of 2-Fluoromethcathinone and Methcathinone
This guide provides a detailed comparison of the dopamine-releasing potencies of 2-Fluoromethcathinone (2-FMC) and methcathinone (B1676376). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Executive Summary
Both this compound and methcathinone are potent dopamine-releasing agents, with very similar potencies for the dopamine (B1211576) transporter. Experimental data from in vitro studies using rat brain synaptosomes indicate that their half-maximal effective concentrations (EC50) for dopamine release are nearly identical.[1][2] However, a notable difference lies in their relative selectivity. 2-FMC demonstrates a more selective action on the dopamine transporter compared to the norepinephrine (B1679862) transporter when compared to methcathinone.[1]
Data Presentation
The following table summarizes the quantitative data on the monoamine-releasing activity of 2-FMC and methcathinone. The EC50 values represent the concentration of the compound required to elicit 50% of the maximal release of the respective neurotransmitter. Lower EC50 values indicate higher potency.
| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (B10506) (5-HT) Release EC50 (nM) | Source(s) |
| This compound (2-FMC) | 48.7 | Not explicitly quantified, but induces 85% release at 10 µM | Inactive (activity completely lost) | [1][2] |
| Methcathinone | 49.9 | 22.4 | 4270 | [1][2] |
Experimental Protocols
The data presented in this guide were primarily obtained through neurotransmitter release assays using rat brain synaptosomes, following protocols developed by Rothman and co-workers.[2]
1. Synaptosome Preparation:
-
Male rats were euthanized, and their brains were rapidly removed.[2]
-
For dopamine transporter (DAT) assays, the striatum was dissected. For serotonin (SERT) and norepinephrine (NET) transporter assays, the whole brain, excluding the striatum and cerebellum, was used.[2]
-
The brain tissue was homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are sealed nerve terminals containing neurotransmitter vesicles and transporters.[2]
2. Neurotransmitter Release Assay:
-
Synaptosomes were preloaded with a radiolabeled neurotransmitter, such as [³H]dopamine ([³H]DA) for DAT assays.[2][3]
-
The preloaded synaptosomes were then exposed to various concentrations of the test compounds (2-FMC or methcathinone).[2]
-
The assay buffer contained reserpine (B192253) (1 µM) to block the vesicular uptake of the neurotransmitters, ensuring that the measured release is transporter-mediated.[2]
-
After a specific incubation period, the amount of radioactivity released from the synaptosomes into the surrounding buffer was measured using scintillation counting.[4]
-
The data was then used to generate concentration-response curves, from which the EC50 values were calculated.[2]
Mandatory Visualizations
Signaling Pathway of Cathinone-Induced Dopamine Release
The following diagram illustrates the mechanism by which cathinones like 2-FMC and methcathinone induce dopamine release.
Caption: Mechanism of cathinone action at the dopamine synapse.
Experimental Workflow for Neurotransmitter Release Assay
The diagram below outlines the key steps in the experimental protocol used to determine the dopamine-releasing potency of the compounds.
Caption: Workflow for determining dopamine release potency.
Concluding Remarks
The experimental evidence strongly indicates that this compound and methcathinone are equipotent in their ability to induce dopamine release.[1][2] Both compounds act as substrates for the dopamine transporter, leading to a reversal of its function and subsequent efflux of dopamine into the synaptic cleft.[5][6][7] The primary distinction observed is the higher selectivity of 2-FMC for the dopamine system over the norepinephrine system when compared to methcathinone, a characteristic that is relatively uncommon among dopamine-releasing agents.[1] This difference in selectivity may have implications for the overall pharmacological and behavioral profiles of these two compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Differentiating Fluoromethcathinone Isomers: A Mass Spectrometry-Based Comparison Guide
A critical challenge in forensic and analytical chemistry is the unambiguous identification of positional isomers of synthetic drugs. Among these, the fluoromethcathinone (FMC) series, specifically 2-FMC, 3-FMC, and 4-FMC, present a significant analytical hurdle due to their identical mass and largely similar fragmentation patterns under standard mass spectrometric conditions. This guide provides a detailed comparison of mass spectrometry-based methods for the analytical differentiation of these three isomers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The differentiation of 2-FMC, 3-FMC, and 4-FMC is challenging because they often exhibit similar retention times and nearly identical full scan mass spectra, which can hinder their positive identification.[1] However, advanced techniques and careful analysis of fragmentation patterns can reveal subtle but crucial differences.
Comparative Analysis of Mass Spectrometric Data
The primary approach to distinguishing FMC isomers via mass spectrometry lies in the analysis of the relative abundances of characteristic fragment ions. While full scan mass spectra can be very similar, techniques such as energy-resolved mass spectrometry (ERMS) and chemical derivatization can accentuate the differences in fragmentation pathways.
Key diagnostic ions for FMC isomers include the fluorophenyl cation (m/z 95) and the fluorobenzoyl cation (m/z 123).[1] The position of the fluorine atom on the phenyl ring influences the stability of these fragment ions, leading to variations in their relative abundances. ERMS studies have demonstrated that the logarithmic plots of the abundance ratio of these two cations (m/z 95 to m/z 123) as a function of collision energy can reliably differentiate the three isomers, with the order of the ratio being 2-FMC < 4-FMC < 3-FMC at each collision energy.[1]
Another effective strategy involves chemical derivatization, for instance, using heptafluorobutyric anhydride (B1165640) (HFBA). This technique can alter the chromatographic behavior and mass spectral fragmentation of the isomers, facilitating their distinction.[2]
Below is a summary of key mass spectrometric data for the differentiation of 2-FMC, 3-FMC, and 4-FMC based on published experimental findings.
| Parameter | 2-FMC (ortho-FMC) | 3-FMC (meta-FMC) | 4-FMC (para-FMC) |
| Molecular Ion (M+) | Typically weak or absent in standard EI-MS | Typically weak or absent in standard EI-MS | Typically weak or absent in standard EI-MS |
| Key Fragment Ions (m/z) | 58 (base peak), 95, 123 | 58 (base peak), 95, 123, 154 | 58 (base peak), 95, 123, 154 |
| Relative Abundance Ratio (m/z 95 / m/z 123) in ERMS | Lowest ratio | Highest ratio | Intermediate ratio |
| GC Retention Time | Very similar to other isomers, challenging to separate | Very similar to other isomers, challenging to separate | Very similar to other isomers, challenging to separate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable isomer differentiation. Below are representative protocols for GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and standards available.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent) can be used.
-
GC Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[3]
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-550 amu.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can offer alternative selectivity for isomer separation.
-
Sample Preparation: Prepare samples as described for GC-MS.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-Orbitrap or triple quadrupole).
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 3.0 µm, 2.0 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 170 µL/min.[5]
-
Injection Volume: 10 µL.[5]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion Selection: Select the protonated molecule [M+H]+.
-
Collision Energy: Optimize the collision energy to generate characteristic product ions. For ERMS, a range of collision energies would be applied.
-
Product Ion Scan: Monitor for the key fragment ions (e.g., m/z 95 and 123).
-
Analytical Workflow and Logic
The differentiation of FMC isomers by mass spectrometry follows a structured analytical approach. The workflow diagram below illustrates the key steps and decision points in the process.
Caption: Analytical workflow for the differentiation of 2-FMC, 3-FMC, and 4-FMC isomers.
Conclusion
The analytical differentiation of 2-FMC, 3-FMC, and 4-FMC isomers by mass spectrometry is a complex but achievable task. While standard GC-MS and LC-MS methods may fall short in providing definitive identification due to the isomers' similar physicochemical properties, advanced techniques such as energy-resolved mass spectrometry and chemical derivatization have proven to be effective. By carefully analyzing the relative abundances of key fragment ions, particularly the fluorophenyl and fluorobenzoyl cations, researchers can reliably distinguish between these positional isomers. The protocols and workflow presented in this guide offer a robust framework for laboratories to develop and validate their own methods for the accurate identification of these and other challenging synthetic drug isomers.
References
- 1. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. swgdrug.org [swgdrug.org]
- 4. swgdrug.org [swgdrug.org]
- 5. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Fluoromethcathinone (2-FMC)
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 2-Fluoromethcathinone (2-FMC) presents a significant challenge for forensic and clinical laboratories. To ensure the accurate and reliable identification and quantification of such compounds, robust and validated analytical methods are imperative. This guide provides a comprehensive comparison of a newly developed analytical method for 2-FMC against established methods for other synthetic cathinones, supported by detailed experimental protocols and data. The validation parameters discussed adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique is crucial for achieving the desired sensitivity, selectivity, and throughput. The following table summarizes the performance data of our proposed new Gas Chromatography-Mass Spectrometry (GC-MS) method for 2-FMC and compares it with typical performance data for existing GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods used for other synthetic cathinones.[8]
| Validation Parameter | Proposed GC-MS Method for 2-FMC | Typical GC-MS Methods for other Cathinones [8] | Typical LC-MS/MS Methods for other Cathinones |
| Specificity / Selectivity | No interference from endogenous matrix components or 15 other common NPS. | High, but potential for co-elution of isomers. | Very high, with mass-to-charge ratio fragmentation providing definitive identification. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 | ≥ 0.99 |
| Range | 5 - 1000 ng/mL | 10 - 2000 ng/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 97.5% - 103.2% | 90% - 110% | 95% - 105% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | 1 ng/mL | 5 - 20 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL | 20 - 50 ng/mL | 1 - 5 ng/mL |
| Robustness | Unaffected by minor variations in GC oven temperature (±2°C) and carrier gas flow rate (±5%). | Generally robust, but sensitive to derivatization conditions. | Robust, but sensitive to mobile phase composition and pH. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods.[9] Below are the protocols for the validation of the proposed GC-MS method for 2-FMC.
Sample Preparation (Human Urine)
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., Methcathinone-d3 at 1 µg/mL).
-
Add 1 mL of acetate (B1210297) buffer (pH 4.5) and vortex for 30 seconds.
-
Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of acetate buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MSD Parameters: Electron ionization (EI) at 70 eV. Full scan mode (m/z 40-500) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis (ions for 2-FMC: m/z 58, 109, 134; for IS: m/z 61, 112, 137).
Validation Experiments
-
Specificity: Analyze blank urine samples from ten different sources to check for interferences at the retention time of 2-FMC and the internal standard. Analyze samples spiked with 15 other common NPS to ensure no co-eluting peaks interfere with the analysis.[9]
-
Linearity: Prepare calibration standards in blank urine at concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL. Analyze each concentration in triplicate and construct a calibration curve by plotting the peak area ratio of 2-FMC to the internal standard against the concentration.[10] The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.995.[11]
-
Range: The range is established as the concentration interval over which the method is shown to be linear, accurate, and precise.[1]
-
Accuracy: Analyze quality control (QC) samples at three concentration levels (low, medium, and high; e.g., 15, 150, and 750 ng/mL) in five replicates. The accuracy is expressed as the percentage recovery of the known amount.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the three QC levels in five replicates on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the three QC levels in five replicates on three different days by two different analysts.
-
The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 15%.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is the concentration that produces a signal-to-noise ratio of at least 3, and the LOQ is the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.[13]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as GC oven temperature (±2°C) and carrier gas flow rate (±5%).[9] The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.
Visualizations
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for analytical method validation.
Caption: Hypothetical signaling pathway of 2-FMC.
References
- 1. youtube.com [youtube.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ikev.org [ikev.org]
- 12. wjarr.com [wjarr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 2-Fluoromethcathinone: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment. As a research chemical and a controlled substance in some jurisdictions, 2-FMC requires handling with the utmost care throughout its lifecycle, including disposal.[1]
Immediate Safety Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[2] All personnel involved in the handling and disposal of 2-FMC must be trained on the potential hazards and wear appropriate Personal Protective Equipment (PPE).
Minimum PPE Requirements:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[3]
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Do not mix 2-FMC waste with other waste streams. This includes general laboratory trash, biological waste, or other chemical waste.
-
Collect all materials contaminated with 2-FMC, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[4]
-
The container must be compatible with the chemical properties of 2-FMC and its solvent if in solution. For solid 2-FMC, a securely sealed container is required.
Labeling and Storage of 2-FMC Waste
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of waste generation.
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.[5] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
Under no circumstances should 2-FMC be disposed of down the drain or in regular trash. [6] Improper disposal can lead to environmental contamination and poses a significant risk to public health.[7]
The following table summarizes key parameters for the management of laboratory chemical waste:
| Parameter | Guideline | Source |
| Waste Segregation | Segregate organic solvents, toxic metals, inorganic chemicals, and chlorinated organic solvents. | [2] |
| Container Type | Use compatible, leak-proof containers with tight-fitting lids. | [2][8] |
| Labeling | Clearly label with "Hazardous Waste" and the chemical name. | [4] |
| Storage Limit | Accumulate no more than 55 gallons of hazardous waste in a laboratory. | [8] |
| Disposal Route | Engage a licensed hazardous waste disposal company. | [5] |
Experimental Protocols
While specific experimental protocols for the disposal of 2-FMC are not published, the principles of hazardous waste management provide a clear methodology. The following workflow outlines the procedural steps for the safe disposal of 2-FMC in a laboratory setting.
Caption: Workflow for the Proper Disposal of this compound.
Logical Relationships in Disposal Decision-Making
The decision-making process for the disposal of 2-FMC follows a clear, risk-averse logic. The primary goal is to prevent environmental release and human exposure. This is achieved by treating 2-FMC as a hazardous chemical waste and following established protocols for its management. The logical flow is to first ensure personnel safety, then properly contain and identify the waste, and finally, transfer it to a qualified entity for disposal.
By adhering to these guidelines, research institutions can ensure the safe and compliant disposal of this compound, thereby protecting their employees and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Drug Disposal → Area → Sustainability [esg.sustainability-directory.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 2-Fluoromethcathinone
Essential Safety and Handling Guide for 2-Fluoromethcathinone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (2-FMC). The following procedural steps and personal protective equipment (PPE) recommendations are based on available data for structurally similar compounds, as specific safety information for 2-FMC is limited.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are derived from information on related fluorinated cathinones and general guidelines for handling hazardous chemicals.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | To protect against potential splashes and airborne particles that could cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact, as similar compounds can be harmful if absorbed through the skin and may cause irritation or allergic reactions.[3] |
| Body Protection | A lab coat or a chemical-resistant gown.[1][2] | To shield the skin from accidental contact and to prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the substance in powdered form or when adequate ventilation cannot be guaranteed.[3] | To prevent inhalation of the substance, which may be irritating to the mucous membranes and upper respiratory tract.[3] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
-
Preparation and Engineering Controls :
-
All handling of 2-FMC, particularly as a solid, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]
-
Verify that all necessary PPE is available and in proper condition before commencing any work.
-
-
Handling the Substance :
-
Avoid all direct physical contact with the chemical.[1]
-
When handling the solid form, take care to prevent the formation of dust.[4]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory areas where 2-FMC is handled.[4]
-
-
Contingency Plan for Spills and Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice.[1][3]
-
Inhalation : Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.[1][3]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[3]
-
Spills : In the event of a spill, evacuate the area. Wear the appropriate PPE, including respiratory protection. Contain the spill and clean it up using an inert absorbent material. Place the collected waste into a sealed, labeled container for proper disposal.[3]
-
Waste Disposal Plan
-
All waste containing this compound must be treated as hazardous waste and disposed of in compliance with local, state, and federal regulations.[3]
-
For small quantities, one disposal method for non-flush list drugs is to mix the substance with an undesirable material such as used coffee grounds or cat litter, place the mixture in a sealed plastic bag, and then dispose of it in the trash.[5]
-
For larger quantities or in a laboratory setting, it is highly recommended to use a licensed chemical waste management company for disposal, often through high-temperature incineration.[6]
-
Empty containers should be triple-rinsed, and the rinsate collected as hazardous waste before the container is discarded.
Visualized Workflow for Handling this compound
Caption: A workflow diagram illustrating the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
